10-Propoxydecanoic acid
Description
oxygen substituted analog of myristic acid; RN given refers to 3H-labeled cpd; RN for unlabeled cpd not avail 10/90
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-propoxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAJJQTYQHRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922918 | |
| Record name | 10-Propoxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-00-5, 119290-12-9 | |
| Record name | 10-Propoxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(Propoxy)decanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Propoxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Antiparasitic Action of 10-Propoxydecanoic Acid: A Technical Overview
An In-depth Examination of a Novel Synthetic Fatty Acid's Potential in Parasitology
For Immediate Release
[City, State] – [Date] – The emergence of drug-resistant parasitic strains presents a formidable challenge to global health. In the relentless pursuit of novel antiparasitic agents, synthetic fatty acids have garnered significant attention for their potential to disrupt essential parasite-specific metabolic pathways. This technical guide delves into the prospective mechanism of action of 10-Propoxydecanoic acid, a synthetic ether-linked fatty acid, and its potential as a next-generation therapeutic against a range of parasitic organisms. While direct research on this compound is in its nascent stages, this document synthesizes findings from structurally related compounds to build a cogent hypothesis for its mode of action, providing a foundational resource for researchers, scientists, and drug development professionals.
Executive Summary
Parasitic diseases inflict a staggering burden on human and animal health worldwide. The current chemotherapeutic arsenal is limited and increasingly compromised by the evolution of drug resistance. Fatty acid biosynthesis and metabolism represent a validated and promising area for the development of novel antiparasitic drugs due to the significant differences between parasite and host pathways. This whitepaper outlines the hypothesized mechanism of action of this compound, a synthetic fatty acid with a propoxy modification that may confer enhanced stability and unique biological activity. By examining the established antiparasitic effects of related fatty acid analogues and ether lipids, we can infer a multi-pronged mechanism of action for this compound, including the disruption of membrane integrity, inhibition of key metabolic enzymes, and interference with cellular signaling cascades.
Introduction to Fatty Acid Metabolism in Parasites
Parasites have evolved a complex and often unique machinery for the acquisition and synthesis of fatty acids, which are crucial for membrane biogenesis, energy storage, and the generation of signaling molecules. Many parasites, including protozoa like Plasmodium falciparum and Trypanosoma brucei, possess fatty acid synthesis (FAS) pathways that are distinct from their mammalian hosts, making these pathways attractive targets for selective drug action.
Hypothesized Mechanism of Action of this compound
Based on the known activities of similar compounds, the antiparasitic action of this compound is likely multifaceted. The core hypotheses are detailed below.
Disruption of Membrane Integrity and Function
The primary mode of action for many fatty acid-like molecules is the perturbation of the parasite's cellular and organellar membranes. The incorporation of this compound into the parasite's phospholipid bilayer could lead to:
-
Altered Membrane Fluidity and Permeability: The bulky propoxy group could disrupt the tight packing of acyl chains, leading to increased membrane fluidity and permeability, compromising the parasite's ability to maintain ionic gradients and cellular homeostasis.
-
Inhibition of Membrane-Bound Enzymes: Changes in the lipid microenvironment can allosterically inhibit the function of essential membrane-bound proteins, such as transporters and enzymes involved in cellular respiration.
Inhibition of Key Metabolic Enzymes
This compound may act as a competitive or non-competitive inhibitor of enzymes involved in fatty acid metabolism.
-
Acyl-CoA Synthetases (ACS): These enzymes are responsible for the activation of fatty acids for their downstream metabolism. Research on other fatty acid analogues has shown that they can potently inhibit ACS enzymes in parasites like Plasmodium falciparum, leading to a disruption in triglyceride formation and ultimately parasite death.[1][2]
-
Fatty Acid Synthases (FAS): The unique structure of this compound could allow it to bind to and inhibit key enzymes within the parasite's FAS pathway, preventing the synthesis of essential fatty acids.
Interference with Cellular Signaling
Fatty acids and their derivatives are important signaling molecules. This compound could potentially interfere with these pathways by:
-
Mimicking or Antagonizing Natural Ligands: It may bind to nuclear receptors or other signaling proteins that normally respond to endogenous fatty acids, leading to aberrant gene expression and cellular dysfunction.
-
Altering Second Messenger Production: By modulating the activity of phospholipases, it could affect the levels of crucial second messengers like diacylglycerol and inositol triphosphate.
Potential Signaling Pathway Disruption
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to parasite cell death.
Figure 1. Hypothesized mechanism of this compound leading to parasite death.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a series of in vitro experiments would be required.
Parasite Culture and Viability Assays
-
Parasite Strains: A panel of relevant parasite species (e.g., Plasmodium falciparum, Trypanosoma brucei, Leishmania donovani) should be cultured under standard conditions.
-
Drug Treatment: Parasites would be incubated with a range of concentrations of this compound.
-
Viability Assessment: Parasite viability can be determined using methods such as SYBR Green I assay for P. falciparum, resazurin-based assays for T. brucei, or microscopic counting. The 50% inhibitory concentration (IC50) should be calculated.
Membrane Integrity Assays
-
Fluorescent Dye Exclusion: Assays using membrane-impermeant dyes like propidium iodide can quantify membrane damage. An increase in fluorescence upon drug treatment would indicate a loss of membrane integrity.
-
Membrane Fluidity Measurement: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be employed to measure changes in membrane fluidity.
Enzyme Inhibition Assays
-
Recombinant Enzyme Expression: The target enzymes (e.g., Acyl-CoA synthetases) from the parasite of interest should be cloned, expressed, and purified.
-
In Vitro Inhibition Assays: The activity of the purified enzyme would be measured in the presence and absence of this compound to determine the IC50 for enzyme inhibition.
The following diagram outlines a potential experimental workflow to elucidate the mechanism of action.
Figure 2. Experimental workflow for elucidating the antiparasitic mechanism of action.
Quantitative Data from Related Compounds
While specific data for this compound is not yet available, the following table summarizes the activity of related fatty acid analogues against various parasites to provide a comparative baseline.
| Compound Class | Parasite Species | Assay Type | IC50 / EC50 (µM) | Reference |
| Acyl-CoA Synthetase Inhibitors | Plasmodium falciparum | Growth Inhibition | 0.02 - 0.5 | [1][2] |
| Phenolic Acids | Trypanosoma brucei | Viability Assay | 14.2 | [3] |
| Hydroxamic Acid-based HDAC Inhibitors | Plasmodium falciparum | Growth Inhibition | < 0.1 | [4] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antiparasitic agents. The hypothesized mechanisms of action, centered on the disruption of membrane integrity and inhibition of key metabolic enzymes, are supported by extensive research on related compounds. Future research should focus on the synthesis and in vitro testing of this compound against a broad panel of parasites to determine its spectrum of activity and to validate the proposed mechanisms. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential as a clinical candidate. The exploration of synthetic fatty acids like this compound opens up new avenues in the fight against parasitic diseases and holds the potential to deliver much-needed new therapies.
References
- 1. Potent acyl-CoA synthetase 10 inhibitors kill Plasmodium falciparum by disrupting triglyceride formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent acyl-CoA synthetase 10 inhibitors kill Plasmodium falciparum by disrupting triglyceride formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-trypanosomal effects of selected phenolic acids on Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with demonstrated biological activity. As a saturated fatty acid with a propoxy group at the 10-position, it serves as a valuable tool in parasitology and cell biology research. Its primary mechanism of action is believed to be the inhibition of protein N-myristoylation, a critical co- and post-translational modification in many eukaryotic and viral proteins. This technical guide provides a detailed overview of this compound, including its physicochemical properties, a plausible synthesis protocol, its biological activity with a focus on its trypanocidal effects, and detailed experimental methodologies.
Physicochemical Properties
This compound is a medium-chain fatty acid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 119290-00-5, 119290-12-9 | [2] |
| Molecular Formula | C13H26O3 | [1][3] |
| Molecular Weight | 230.34 g/mol | [1][2] |
| Appearance | White to light green solid (for the bromo-precursor) | [4] |
| Boiling Point | 336.4 °C at 760 mmHg | [3] |
| Density | 0.943 g/cm³ | [3] |
| Flash Point | 115.9 °C | [3] |
| pKa | ~4.8 (Predicted) | [4] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 1 mg/ml). | [5] |
| LogP | 3.7 | [1][2] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is a two-step process involving the synthesis of a 10-bromodecanoic acid intermediate, followed by a Williamson ether synthesis.
Step 1: Synthesis of 10-Bromodecanoic Acid
This protocol is adapted from the synthesis of 10-bromodecanoic acid from 10-hydroxydecanoic acid.[6]
Materials:
-
10-Hydroxydecanoic acid
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
Procedure:
-
In a reaction kettle, add 10-hydroxydecanoic acid and sodium bromide to glacial acetic acid as the solvent.
-
Heat and stir the mixture.
-
Slowly add concentrated sulfuric acid to the solution at a temperature of 40-100 °C.
-
Maintain the temperature and continue the reaction for 10-15 hours.
-
After the reaction is complete, recycle the glacial acetic acid by distillation under reduced pressure (-0.01 to -0.03 MPa) at 80-100 °C.
-
Add water to the reaction kettle, stir, and allow the layers to separate for 30 minutes.
-
Remove the aqueous layer and wash the organic layer with water 2-3 times.
-
Cool, dehydrate, and dry the product to obtain 10-bromodecanoic acid.
Step 2: Williamson Ether Synthesis of this compound
This is a general protocol based on the principles of the Williamson ether synthesis.[7][8][9]
Materials:
-
10-Bromodecanoic acid
-
Sodium propoxide (NaOPr) or Sodium metal (Na) and propanol
-
Dry, aprotic solvent (e.g., DMF, THF)
Procedure:
-
Dissolve 10-bromodecanoic acid in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric equivalent of sodium propoxide to the solution. Alternatively, sodium propoxide can be generated in situ by carefully adding sodium metal to propanol, and then adding the 10-bromodecanoic acid solution.
-
Stir the reaction mixture at room temperature or with gentle heating (50-100 °C) for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Biological Activity and Mechanism of Action
This compound is recognized as a toxic myristic acid analog, with selective toxicity against African trypanosomes.[10][11][12] This selective toxicity is attributed to its interference with the unique fatty acid metabolism of these parasites.
Inhibition of Protein N-Myristoylation
The proposed mechanism of action for this compound is the inhibition of N-myristoyltransferase (NMT), the enzyme responsible for protein N-myristoylation. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[10][11][12]
In Trypanosoma brucei, the causative agent of African trypanosomiasis, the variant surface glycoprotein (VSG) is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor that exclusively contains myristate.[10][11][12] this compound, as a myristate analog, is believed to be incorporated into GPI anchors and other proteins, disrupting their function and leading to parasite death.[10][11]
Caption: Proposed mechanism of this compound action via the N-myristoylation pathway.
Trypanocidal Activity
This compound has demonstrated significant in vitro activity against various strains of Trypanosoma evansi and Trypanosoma brucei brucei.[10][11][12]
| Organism | Assay Method | IC50 / LD50 | Source |
| Trypanosoma evansi | Direct Counting (Haemocytometer) | 3.7 ± 0.2 µM | |
| Trypanosoma evansi | Colorimetric (Formazan-based) | 5.1 ± 2.0 µM | |
| Trypanosoma evansi | Pyruvate Estimation | 8.8 ± 3.7 µM | |
| KETRI 243 (Trypanosoma strain) | Not specified | 14 µM | [13] |
Experimental Protocols
In Vitro Trypanocidal Activity Assay
This protocol is a generalized procedure for assessing the in vitro activity of this compound against bloodstream forms of Trypanosoma.
Caption: Workflow for determining the in vitro trypanocidal activity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate culture medium (e.g., HMI-9) supplemented with serum
-
Bloodstream forms of Trypanosoma
-
96-well microtiter plates
-
Haemocytometer or a viability dye (e.g., MTT, Resazurin)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to obtain the desired starting concentration.
-
Serial Dilutions: Perform serial dilutions of the compound in the culture medium in a 96-well plate.
-
Parasite Preparation: Culture and harvest bloodstream forms of Trypanosoma during the logarithmic growth phase.
-
Assay Setup: Add a defined number of parasites (e.g., 2 x 10⁴ cells/well) to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (negative control) and medium only (background control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
-
Viability Assessment:
-
Direct Counting: Determine the number of motile parasites in each well using a haemocytometer.
-
Colorimetric Assay: Add a viability reagent (e.g., MTT or Resazurin) to each well and incubate for a further 2-4 hours. Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
While specific toxicity data for this compound is limited, as a fatty acid analog, standard laboratory precautions should be observed. Based on safety data for related compounds, it may cause skin and eye irritation.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store at -20°C.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable research tool for studying fatty acid metabolism and protein N-myristoylation, particularly in the context of trypanosomatid parasites. Its selective toxicity highlights the potential for targeting unique metabolic pathways in these organisms for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and biological activity to aid researchers in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and toxicological profile.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemnet.com [chemnet.com]
- 4. 10-Bromodecanoic acid|lookchem [lookchem.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Toxicity of myristic acid analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Toxicity of myristic acid analogs toward African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Fundamental Research on Ether-Linked Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether-linked fatty acids, or ether lipids, are a unique class of glycerophospholipids distinguished by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in diacyl phospholipids.[1] This structural difference imparts significant and distinct physicochemical properties that influence membrane dynamics, cellular signaling, and oxidative defense.[1][2] Constituting approximately 20% of the total phospholipid pool in mammals, ether lipids are particularly abundant in the nervous, cardiovascular, and immune systems.[1][3][4] The two major subclasses are plasmanyl lipids, which have a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which feature a characteristic vinyl-ether linkage.[1]
This technical guide provides an in-depth overview of the fundamental research on ether-linked fatty acids, focusing on their biosynthesis, signaling roles, and quantitative distribution. It includes detailed experimental protocols for their analysis and visualizations of key pathways to support researchers and drug development professionals in this evolving field.
Biosynthesis of Ether-Linked Fatty Acids
The de novo synthesis of ether lipids is a multi-organellar process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER).[5][6] The pathway begins with the glycolysis intermediate dihydroxyacetone phosphate (DHAP).
The initial, rate-limiting steps occur within the peroxisome. First, glyceronephosphate O-acyltransferase (GNPAT) acylates DHAP at the sn-1 position to form acyl-DHAP.[1] Next, in the hallmark step of ether lipid synthesis, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, forming alkyl-DHAP.[5][7] The fatty alcohols are supplied by the peroxisomal membrane-associated reductases FAR1 and FAR2. The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase.[1] AGP is subsequently transported to the ER for the remaining modifications, including acylation at the sn-2 position and addition of a head group (e.g., choline or ethanolamine). For plasmalogen synthesis, the final step involves the introduction of a cis double bond adjacent to the ether linkage by the enzyme plasmanylethanolamine desaturase (PEDS1), forming the characteristic vinyl-ether bond.[4]
Signaling Roles of Ether-Linked Fatty Acids
Beyond their structural roles, ether lipids are integral to cellular signaling, primarily through the generation of potent lipid mediators and by organizing signaling platforms within membranes.[1][8]
Platelet-Activating Factor (PAF) Signaling
Platelet-Activating Factor (PAF) is a powerful signaling molecule of the plasmanyl-choline subclass that mediates a wide range of inflammatory and physiological processes.[8] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[8][9] PAFR activation can couple to multiple G-protein subtypes, including Gq and Gi, initiating diverse downstream cascades.[9] The Gq pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gi pathway typically inhibits adenylyl cyclase, reducing cAMP levels. These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and chemotaxis.[7][8]
Role in Lipid Rafts
Ether lipids are crucial for the formation and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][10] The unique geometry conferred by the ether bond allows for tighter packing of lipids, which facilitates the phase separation necessary for raft formation. These rafts function as organizing centers, concentrating or segregating signaling proteins to modulate their activity.[10] By scaffolding receptors, kinases, and other signaling molecules, ether lipid-rich rafts can enhance the efficiency of signal transduction or, conversely, sequester components to dampen a signaling response.
Quantitative Analysis of Ether Lipids
The distribution of ether lipids varies significantly across different tissues, reflecting their specialized functions. Furthermore, alterations in their levels are increasingly recognized as biomarkers for various pathological conditions, including neurodegenerative diseases.
Data Presentation
Table 1: Distribution and Abundance of Ether Lipids in Human Tissues
| Tissue | Major Ether Lipid Class | Concentration / Relative Abundance | Reference(s) |
| Brain (Gray Matter) | Ethanolamine Plasmalogen (PE-P) | ~168-189 nmol/mg protein; ~60% of total ethanolamine phospholipids | [11][12][13] |
| Brain (White Matter) | Ethanolamine Plasmalogen (PE-P) | ~80-85% of total ethanolamine phospholipids | [11][12] |
| Heart | Ethanolamine & Choline Plasmalogens | PE-P: ~53% of total PE; PC-P: ~26% of total PC | [11] |
| Immune Cells | Alkyl & Alkenyl Lipids | High abundance | [2][3] |
| Liver | All Classes | Low abundance | [2][3][8] |
| Plasma | All Classes | Individual species range from 0.5 - 13.6 µM | [14] |
Note: Concentrations can vary based on analytical methods, age, and other factors. PE: Phosphatidylethanolamine; PC: Phosphatidylcholine.
Table 2: Alterations of Ether Lipids in Alzheimer's Disease (AD)
| Analyte | Brain Region / Fluid | Change in AD Patients vs. Controls | Reference(s) |
| Choline Plasmalogen (PlsCho) | Prefrontal Cortex | ↓ 73% decrease | [9] |
| Ethanolamine Plasmalogen (PlsEtn) | Frontal Lobe Gray Matter | ↓ 32.8% decrease (113 vs. 168 nmol/mg protein) | [13] |
| Ethanolamine Plasmalogen (PlsEtn) | Parietal Lobe Gray Matter | ↓ 27.5% decrease (137 vs. 189 nmol/mg protein) | [13] |
| PE(P-36:4) & TG(O-62:7) | Plasma | ↑ Associated with reduced risk of progression from MCI to AD | [9] |
Note: PE(P-36:4) = Phosphatidylethanolamine Plasmalogen (36 carbons, 4 double bonds); TG(O-62:7) = Ether-linked Triglyceride.
Table 3: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| GNPAT | Palmitoyl-CoA, DHAP | Data not readily available in recent literature | Data not readily available | N/A |
| AGPS | Acyl-DHAP, Fatty Alcohol | Data not readily available in recent literature | Data not readily available | N/A |
Note: The lack of recently published, specific kinetic parameters for the core ether lipid biosynthetic enzymes highlights an area for future fundamental research.
Key Experimental Methodologies
Accurate analysis of ether lipids requires robust extraction and quantification methods. The following protocols provide detailed guidance for researchers.
Protocol: Lipid Extraction from Brain Tissue using MTBE
This protocol is adapted from established methods for its efficiency and suitability for high-throughput lipidomics.[10] It utilizes methyl-tert-butyl ether (MTBE), a less toxic solvent than chloroform, where the lipid-containing organic phase conveniently forms the upper layer.
Materials:
-
Frozen brain tissue (~20-50 mg)
-
Methanol (MeOH), HPLC grade, chilled
-
MTBE, HPLC grade, chilled
-
Purified water (e.g., Milli-Q)
-
Ceramic bead homogenization tubes
-
Mechanical homogenizer (e.g., Bead Ruptor)
-
Refrigerated centrifuge
-
Glass vials with Teflon-lined caps
Procedure:
-
Weigh approximately 20 mg of frozen brain tissue into a pre-chilled ceramic bead homogenization tube.
-
Add 1.5 mL of chilled methanol to the tube.
-
Add 5 mL of chilled MTBE.
-
Homogenize the sample using a mechanical bead homogenizer according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5 m/s), keeping the samples cold.
-
Incubate the mixture for 1 hour at room temperature on a shaker to ensure complete extraction.
-
Induce phase separation by adding 1.25 mL of purified water. Vortex briefly.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C. Three distinct layers will be visible: an upper organic (MTBE) phase containing lipids, a lower aqueous (MeOH/water) phase, and a solid pellet of precipitated protein at the bottom.
-
Carefully collect the upper organic phase using a glass pipette and transfer it to a clean glass vial.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum centrifuge.
-
Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1) for subsequent analysis. Store at -80°C.
Protocol: Quantification of Plasmalogens by LC-MS/MS
This protocol outlines a targeted method for the sensitive and specific quantification of ethanolamine plasmalogen (PE-P) species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 100 x 2.1 mm, 1.7 µm particle size.
Reagents and Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.
-
Internal Standard (IS): Commercially available deuterated PE-P standard (e.g., PE(P-18:0/18:1-d9)).
Procedure:
-
Sample Preparation : Reconstitute the dried lipid extract (from section 4.1) in a known volume of Mobile Phase A containing the internal standard at a fixed concentration.
-
Chromatography :
-
Injection Volume: 2 µL.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-0.5 min: 0.1% B
-
0.5-5.0 min: Ramp linearly from 0.1% to 30% B.
-
5.0-5.1 min: Ramp linearly from 30% to 90% B.
-
5.1-6.1 min: Hold at 90% B.
-
6.1-6.5 min: Return to 0.1% B.
-
6.5-8.0 min: Re-equilibrate at 0.1% B.
-
-
-
Mass Spectrometry (MS/MS) Detection :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions : For each target plasmalogen species, monitor the transition from the precursor ion [M+H]⁺ to a specific product ion corresponding to the loss of the phosphoethanolamine headgroup and the sn-2 fatty acyl chain, leaving the sn-1 vinyl-ether linked chain. A second transition confirming the sn-2 chain should also be used for confident identification.
-
Example for PE(P-18:0/22:6): Precursor [M+H]⁺ → Product corresponding to the sn-1 chain.
-
-
Optimize collision energies and other source parameters for each transition using authentic standards.
-
-
Quantification : Create a calibration curve using authentic standards of known concentrations. Quantify the endogenous plasmalogen species by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Protocol: Enzyme Activity Assays
Glyceronephosphate O-acyltransferase (GNPAT) Activity Assay: This assay measures the formation of radiolabeled 1-acyl-DHAP from its substrates.
-
Substrate Preparation : Synthesize [³²P]-DHAP from dihydroxyacetone and [γ-³²P]-ATP using glycerokinase.
-
Reaction Mixture : Prepare a mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, NaF, fatty acid-free BSA, the prepared [³²P]-DHAP, and palmitoyl-CoA.
-
Enzyme Reaction : Initiate the reaction by adding the enzyme source (e.g., peroxisome-enriched cell lysate). Incubate at 37°C.
-
Extraction & Detection : Stop the reaction and extract the lipids using a chloroform/methanol/acid partition. The amount of product, [³²P]-1-acyl-DHAP, in the organic phase is quantified by liquid scintillation counting.
Alkylglycerone Phosphate Synthase (AGPS) Activity Assay: This assay measures the exchange of an acyl chain for a radiolabeled fatty alcohol.[7][15]
-
Substrates : Use palmitoyl-DHAP as the acyl-DHAP substrate and [1-¹⁴C]hexadecanol as the radiolabeled fatty alcohol.
-
Reaction Mixture : Combine buffer, substrates, and the enzyme source (peroxisomal fraction). Recommended concentrations are ~100 µM for each substrate.[7][15]
-
Enzyme Reaction : Incubate the mixture at 37°C for a defined period.
-
Detection : Stop the reaction and separate the lipids using thin-layer chromatography (TLC). The formation of the radiolabeled product, [1-¹⁴C]hexadecyl-DHAP, is quantified by autoradiography or scintillation counting of the scraped TLC spot.
Conclusion
Ether-linked fatty acids are fundamental components of mammalian cells, with indispensable roles in membrane architecture and cellular signaling. Deficiencies and dysregulation of their metabolism are clearly implicated in a range of severe inherited disorders and common complex diseases like Alzheimer's. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively explore the biology of these unique lipids. Significant opportunities for future research remain, particularly in elucidating the precise kinetic regulation of the biosynthetic pathway and fully understanding how alterations in specific ether lipid species contribute to the pathogenesis of disease. Continued investigation in this area holds promise for the development of novel diagnostic biomarkers and therapeutic strategies targeting ether lipid metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGPS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmalogens Eliminate Aging-Associated Synaptic Defects and Microglia-Mediated Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trypanosome Growth Inhibition Assays using 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
African trypanosomiasis, or sleeping sickness, is a devastating disease caused by the protozoan parasite Trypanosoma brucei. A critical aspect of the parasite's survival and pathogenesis is its unique fatty acid synthesis (FAS) pathway, which is essential for the production of myristate. Myristate is a key component of the variant surface glycoproteins (VSGs) that form a dense protective coat on the parasite's surface, allowing it to evade the host's immune system.[1][2] Unlike mammals, trypanosomes utilize a set of microsomal elongase enzymes (TbELO1, TbELO2, and TbELO3) for the de novo synthesis of fatty acids.[3][4] This distinct pathway presents a promising target for the development of novel trypanocidal drugs.
10-Propoxydecanoic acid is a synthetic fatty acid analog. While specific studies on its direct effect on Trypanosoma brucei are not extensively documented, its structural similarity to fatty acid intermediates suggests a potential role as an inhibitor of the parasite's unique FAS pathway. These application notes provide detailed protocols for conducting in vitro growth inhibition assays to evaluate the efficacy of this compound against bloodstream forms of Trypanosoma brucei.
Putative Mechanism of Action of this compound in Trypanosoma brucei
It is hypothesized that this compound may act as a competitive inhibitor of one or more of the fatty acid elongases (TbELO1, TbELO2, TbELO3) in Trypanosoma brucei. By interfering with the elongation of fatty acid chains, the compound could disrupt the synthesis of myristate (C14), a critical component for the synthesis of glycosylphosphatidylinositol (GPI) anchors of the VSG coat.[1][5] Disruption of the VSG coat would compromise the parasite's primary defense mechanism, leading to its clearance by the host immune system.
Caption: Hypothetical signaling pathway of this compound in Trypanosoma brucei.
Experimental Protocols
Materials and Reagents
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Pentamidine (positive control)
-
Sterile, 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
Hemocytometer or automated cell counter
Protocol 1: In Vitro Growth Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against bloodstream forms of T. brucei.
1. Preparation of Compound Stock and Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in HMI-9 medium to achieve a range of desired concentrations for the assay. The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent toxicity.
2. Parasite Culture and Seeding: a. Culture T. brucei in HMI-9 medium at 37°C with 5% CO₂.[6] b. On the day of the assay, determine the parasite density using a hemocytometer. c. Dilute the parasite culture with fresh medium to a final concentration of 2 x 10⁴ cells/mL. d. Add 100 µL of the parasite suspension to each well of a 96-well plate.
3. Compound Addition and Incubation: a. Add 100 µL of the diluted this compound solutions to the corresponding wells. b. Include wells with parasites and medium only (negative control) and parasites with a known trypanocidal drug like pentamidine (positive control). c. Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. Viability Assessment with Resazurin: a. After 48 hours, add 20 µL of resazurin solution to each well. b. Incubate the plate for an additional 4-6 hours. c. Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7]
5. Data Analysis: a. The fluorescence intensity is proportional to the number of viable parasites. b. Calculate the percentage of growth inhibition for each concentration of this compound relative to the negative control. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro trypanosome growth inhibition assay.
Data Presentation
The quantitative data from the growth inhibition assays should be summarized in a clear and structured table for easy comparison.
| Compound | IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI) |
| This compound | Experimental Value | Calculated Value |
| Pentamidine (Control) | Reference Value | Reference Value |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., L6 or HEK293) to the IC₅₀ against T. brucei. A higher SI value indicates greater selectivity for the parasite.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure complete dissolution of the compound in DMSO before preparing dilutions in the culture medium. Precipitation of the compound will lead to inaccurate results.
-
DMSO Concentration: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced toxicity to the parasites.
-
Parasite Viability: Use parasites in the logarithmic growth phase for all experiments to ensure consistent results.
-
Cytostatic vs. Cytocidal Effects: The described assay measures growth inhibition. To distinguish between cytostatic (inhibiting growth) and cytocidal (killing) effects, a modified assay with a higher initial parasite density can be employed.[6]
-
Mechanism of Action Studies: Further experiments, such as fatty acid analysis by mass spectrometry or enzymatic assays with recombinant TbELOs, would be required to confirm the specific molecular target of this compound.
References
- 1. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 2. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fatty-acid synthesis mechanism specialized for parasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Role of Fatty Acid Metabolism in the Pathogenesis of Trypanosoma b" by Nava Poudyal [open.clemson.edu]
- 6. A Static-Cidal Assay for Trypanosoma brucei to Aid Hit Prioritisation for Progression into Drug Discovery Programmes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of N-myristoyltransferase by Fatty Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification of proteins, catalyzed by the enzyme N-myristoyltransferase (NMT). This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1] This modification is essential for the proper localization and function of these proteins, many of which are key components in cellular signaling pathways.[2] NMT substrates are involved in processes such as signal transduction, oncogenesis, and infectious disease progression, making NMT a compelling therapeutic target.[2][3] Inhibition of NMT by fatty acid analogs and other small molecules can disrupt these pathways, leading to outcomes such as cell cycle arrest, apoptosis, and the suppression of viral replication.[4] These application notes provide an overview of the inhibitory effects of fatty acid analogs on NMT, detailed experimental protocols for assessing NMT inhibition, and a summary of the downstream cellular consequences.
Data Presentation: Inhibitory Activity of Fatty Acid Analogs and Other Small Molecules against N-myristoyltransferase
The following tables summarize the in vitro inhibitory activity of various compounds against N-myristoyltransferase (NMT). This data is crucial for comparing the potency of different inhibitors and for selecting appropriate compounds for further investigation.
Table 1: IC50 Values of Myristic Acid Analogs and Derivatives against NMT
| Compound | NMT Source | IC50 (µM) | Reference(s) |
| Myristic Acid | Human | 4.213 | [5] |
| Lauric Acid (12-carbon) | Human | 0.52 ± 0.06 | [6] |
| Palmitic Acid (16-carbon) | Human | >100 | [6] |
| (+/-)-2-Bromotetradecanoic acid | Candida albicans | 39 | [7] |
| (+/-)-2-Bromotetradecanoic acid | Cryptococcus neoformans | 20 | [7] |
| (+/-)-2-Bromotetradecanoic acid | Saccharomyces cerevisiae | 10 | [7] |
| Myristic Acid Derivative 3u | Fungal | 0.835 | [5] |
| Myristic Acid Derivative 3m | Fungal | 0.863 | [5] |
| Myristic Acid Derivative 3t | Fungal | 1.003 | [5] |
| Myristic Acid Derivative 3k | Fungal | 1.293 | [5] |
| Myristic Acid Derivative 3r | Fungal | 1.464 | [5] |
Table 2: IC50 and Ki Values of Potent NMT Inhibitors
| Compound | NMT Source | IC50 | Ki | Reference(s) |
| IMP-366 (DDD85646) | Trypanosoma brucei | 2 nM | - | [8] |
| IMP-366 (DDD85646) | Human | 4 nM | - | [8] |
| IMP-1088 | Human (NMT1 & NMT2) | <1 nM | <210 pM (Kd) | [9] |
| S-(2-ketopentadecyl)-CoA | Bovine Brain | - | 0.11 µM | [4] |
| S-(2-bromo-tetradecanoyl)-CoA | Bovine Brain | - | - | [4] |
| N-(2-S-CoA-tetradecanoyl)glycinamide | Bovine Brain | - | - | [4] |
| 1-bromo-2-pentadecanone | Bovine Brain | - | 24 µM | [4] |
Experimental Protocols
Protocol 1: Fluorescence-Based N-myristoyltransferase Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to measure NMT activity and its inhibition by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[5]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT
-
Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the peptide substrate in assay buffer.
-
Prepare a stock solution of myristoyl-CoA in assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of assay buffer
-
1 µL of test compound solution in DMSO (or DMSO alone for control wells)
-
10 µL of recombinant NMT enzyme solution (final concentration will depend on enzyme activity, typically in the nM range)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing the peptide substrate and myristoyl-CoA in assay buffer.
-
Add 40 µL of the reaction mix to each well to initiate the enzymatic reaction.
-
Immediately add 1 µL of CPM solution to each well.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Radioactive N-myristoyltransferase Inhibition Assay
This protocol outlines a classic and highly sensitive method for measuring NMT activity and inhibition using a radiolabeled myristoyl donor and a phosphocellulose paper binding method to separate the radiolabeled peptide product from the unreacted donor.[9]
Materials:
-
Recombinant human NMT1 or NMT2
-
[³H]myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of the catalytic subunit of cAMP-dependent protein kinase or pp60src)
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT
-
Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash Buffer: 10 mM phosphoric acid
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the peptide substrate in assay buffer.
-
Prepare a stock solution of [³H]myristoyl-CoA (specific activity should be known).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In microcentrifuge tubes, prepare the reaction mixture (total volume of 50 µL):
-
Assay Buffer
-
1 µL of test compound solution in DMSO (or DMSO alone for control wells)
-
Recombinant NMT enzyme
-
Peptide substrate
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add [³H]myristoyl-CoA to each tube to start the reaction.
-
Incubate the reaction at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.
-
-
Stop the Reaction and Separate Products:
-
Spot a 40 µL aliquot of each reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Immediately immerse the papers in a beaker containing cold wash buffer (10 mM phosphoric acid).
-
Wash the papers three times with gentle stirring for 5 minutes each in fresh, cold wash buffer to remove unreacted [³H]myristoyl-CoA.
-
Perform a final wash with acetone to air-dry the papers.
-
-
Measurement:
-
Place the dried P81 papers into scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from a reaction without enzyme) from all other readings.
-
Plot the CPM values against the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
NMT Catalytic Cycle and Inhibition
Caption: NMT catalytic cycle and points of inhibition by fatty acid analogs.
Experimental Workflow for Screening NMT Inhibitors
Caption: A general workflow for the screening and validation of NMT inhibitors.
Downstream Signaling Pathways Affected by NMT Inhibition
Caption: Key signaling pathways impacted by the inhibition of N-myristoyltransferase.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoyl transferase assay using phosphocellulose paper binding [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-myristoyl transferase assay using phosphocellulose paper binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Methodology for Assessing Trypanocidal Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The search for novel trypanocidal agents is a global health priority due to the significant burden of diseases like Human African Trypanosomiasis (HAT or sleeping sickness) and Chagas disease, caused by Trypanosoma brucei and Trypanosoma cruzi, respectively.[1] Current treatments are limited by issues such as severe toxicity, difficult administration routes, and increasing parasite resistance.[2][3][4][5] Therefore, robust and standardized methodologies are essential for the efficient screening and development of new, safer, and more effective drugs.
This document provides a detailed overview of the standard experimental workflow, from initial in vitro screening to in vivo efficacy studies, for evaluating the trypanocidal potential of novel compounds.
Primary Screening: In Vitro Anti-proliferative Assays
The initial step involves screening compounds for their ability to inhibit the growth of the parasite in vitro. A common and high-throughput compatible method is the Resazurin-based Alamar Blue assay, which measures metabolic activity as an indicator of cell viability.[6][7][8][9]
Experimental Protocol 1: Alamar Blue Viability Assay for Trypanosoma spp.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the proliferative forms of the parasite (T. brucei bloodstream forms or T. cruzi epimastigotes).
Materials:
-
Trypanosoma culture (e.g., T. b. brucei strain 427, T. cruzi epimastigotes)
-
Appropriate culture medium (e.g., HMI-9 for T. b. brucei, IMDM for T. cruzi)
-
Fetal Bovine Serum (FBS)
-
Test compounds and reference drug (e.g., Pentamidine, Benznidazole)
-
Alamar Blue (Resazurin) solution
-
96- or 384-well clear bottom microplates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Parasite Culture: Maintain parasites in their respective culture medium at the optimal temperature (37°C for T. b. brucei, 28°C for T. cruzi epimastigotes) to ensure they are in the logarithmic growth phase.
-
Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.[8][10]
-
Assay Setup:
-
Adjust the parasite culture density. For a 96-well plate, a typical starting concentration is 2 x 10³ cells/well for T. b. brucei or 5 x 10⁵ parasites/mL for T. cruzi epimastigotes.[11][12]
-
Dispense the parasite suspension into the wells of the microplate.
-
Add the diluted compounds to the wells. Include wells for a reference drug, a negative control (parasites with medium and DMSO), and a positive control (no parasites, medium only).
-
-
Incubation: Incubate the plates for 48 to 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂ for T. b. brucei).[10][13]
-
Viability Assessment:
-
Data Acquisition: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Trypanocidal Activity
Quantitative results should be summarized to compare the potency of novel compounds against a known standard.
| Compound ID | Target Species | IC50 (µM) ± SD |
| Novel Cmpd 1 | T. b. brucei | 2.5 ± 0.3 |
| Novel Cmpd 2 | T. b. brucei | 15.8 ± 1.9 |
| Pentamidine (Ref) | T. b. brucei | 0.005 ± 0.001 |
| Novel Cmpd 3 | T. cruzi | 6.1 ± 0.7[11] |
| Benznidazole (Ref) | T. cruzi | 15.9 ± 2.1[11] |
Selectivity Assessment: Cytotoxicity Against Mammalian Cells
A critical step is to ensure that the compound's activity is specific to the parasite and not due to general cytotoxicity. This is achieved by testing the compounds against a mammalian cell line in parallel.
Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line and calculate the Selectivity Index (SI).
Materials:
-
Mammalian cell line (e.g., HEK293, L6, THP-1, MDBK)[9][10][15]
-
Appropriate mammalian cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds and a cytotoxic reference drug (e.g., Puromycin, Podophyllotoxin)
-
Alamar Blue or MTT reagent
-
96-well microplates
Procedure:
-
Cell Culture: Culture mammalian cells in a 96-well plate until they form a semi-confluent monolayer.
-
Compound Addition: Remove the old medium and add fresh medium containing the serially diluted test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Perform a viability assay (e.g., Alamar Blue or MTT) as described in Protocol 1.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value (typically >10) is desirable, indicating parasite-specific toxicity.[16]
Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | CC50 (HEK293, µM) ± SD | IC50 (T.b. brucei, µM) | Selectivity Index (SI) |
| Novel Cmpd 1 | 50.5 ± 4.1 | 2.5 | 20.2 |
| Novel Cmpd 2 | 20.1 ± 2.5 | 15.8 | 1.3 |
| Pentamidine (Ref) | >100 | 0.005 | >20,000 |
Caption: General workflow for in vivo efficacy testing.
Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills the parasite is valuable for lead optimization. MoA studies can reveal specific cellular targets or pathways affected by the drug.
Key areas of investigation include:
-
Cell Death Pathway: Using flow cytometry to determine if the compound induces apoptosis or necrosis. [17]* Mitochondrial Function: Assessing the mitochondrial membrane potential, as the mitochondrion is a key drug target in trypanosomes. [4][17]* Oxidative Stress: Measuring the production of reactive oxygen species (ROS), as many trypanocidal drugs disrupt the parasite's redox balance. [17]* Target Identification: Employing techniques like thermal proteome profiling or chemical proteomics to identify the specific protein(s) the compound binds to. Potential targets include crucial enzymes like cruzain or trypanothione reductase. [17]
Caption: Potential mechanisms of action for a trypanocidal compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug cytotoxicity assay for African trypanosomes and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanisms of action of trypanocidal and leishmanicidal drugs with focus on novel chemotherapeutic strategies: creation of a Brazilian multicentre working group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Fatty Acid Metabolism in Protozoa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of studies focused on fatty acid metabolism in protozoa. The methodologies outlined are essential for researchers investigating the unique lipid metabolic pathways of these organisms, aiming to identify novel drug targets and develop new therapeutic strategies against protozoan-caused diseases.
Introduction
Protozoan parasites exhibit diverse and often unique mechanisms for the acquisition, synthesis, and modification of fatty acids, which are crucial for their survival, growth, and pathogenesis.[1] Unlike their mammalian hosts, many protozoa possess distinct fatty acid synthesis (FAS) pathways, such as the type II FAS (FAS-II) system, presenting attractive targets for selective drug development.[1] Understanding the intricacies of these metabolic pathways is paramount for identifying vulnerabilities that can be exploited for therapeutic intervention. This guide offers a comprehensive overview of experimental designs, from metabolic labeling and lipid analysis to genetic manipulation, to thoroughly investigate fatty acid metabolism in protozoa.
Key Metabolic Pathways in Protozoan Fatty Acid Metabolism
Protozoa utilize a combination of de novo synthesis, elongation, and scavenging from the host to meet their fatty acid requirements. The primary pathways include:
-
Type I Fatty Acid Synthesis (FAS-I): A single multifunctional enzyme complex found in some protozoa.
-
Type II Fatty Acid Synthesis (FAS-II): A series of discrete, monofunctional enzymes, typically located in the apicoplast of apicomplexan parasites like Plasmodium falciparum.[2] This pathway is a key drug target due to its absence in mammals.
-
Fatty Acid Elongation: Chain-lengthening of existing fatty acids.
-
Fatty Acid Scavenging and Remodeling: Uptake of fatty acids from the host environment and their subsequent modification.
Below is a generalized representation of these interconnected pathways.
Data Presentation: Quantitative Fatty Acid Composition
The relative abundance of different fatty acids can vary significantly between protozoan species, developmental stages, and in response to drug treatment. Understanding these differences is crucial for identifying metabolic shifts and potential biomarkers.
Table 1: Fatty Acid Composition of Trypanosoma cruzi Developmental Stages
| Fatty Acid | Epimastigotes (%) | Metacyclic Trypomastigotes (%) | Amastigotes (%) |
| Lauric Acid (12:0) | Present | Present | Absent |
| Palmitic Acid (16:0) | 6.3 | - | Major |
| Palmitoleic Acid (16:1) | - | - | Lower |
| Stearic Acid (18:0) | 10.1 | - | Higher |
| Oleic Acid (18:1) | 25.6 | Prominent | - |
| Linoleic Acid (18:2) | 50.4 | Prominent | - |
| Linolenic Acid (18:3) | - | - | Lower |
Data compiled from multiple sources.[3][4][5]
Table 2: Differential Lipid Abundance in Plasmodium falciparum Trophozoites vs. Gametocytes
| Lipid Class | Change in Gametocytes (Early & Late Stages) |
| Phospholipids | Generally Decreased (67% of measured species) |
| Sphingolipids (Ceramide Metabolism) | Enriched |
| Glycerolipids | Decreased |
| Neutral Lipids (e.g., Triacylglycerols) | Increased accumulation in gametocytes |
Data from Gulati et al. (2015) and Tran et al. (2016).[3][4]
Table 3: Lipidomic Changes in Drug-Resistant Leishmania
| Condition | Key Lipidomic Alterations |
| Antimony-Resistant Leishmania | Significant remodeling of the lipidome, particularly in phosphatidylcholines and triglycerides. A general trend towards downregulation of phosphatidylcholine is associated with resistance. |
| Amphotericin B-Resistant Leishmania infantum | Alterations in the lipid composition of the plasma membrane. |
| Miltefosine-Resistant Leishmania infantum | Alterations in the lipid composition of the plasma membrane. |
Data from multiple studies on drug resistance in Leishmania.[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Metabolic Labeling of Fatty Acids with Radiolabeled Precursors
This protocol describes a classic method for tracing the uptake and incorporation of fatty acids into cellular lipids using a radiolabeled precursor.
Objective: To quantify the rate of fatty acid uptake and incorporation into different lipid classes.
Materials:
-
Protozoan culture in the appropriate growth medium.
-
[1-¹⁴C]Oleic acid or [9,10-³H]palmitic acid.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents: Chloroform, Methanol.
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Grow protozoa to the mid-log phase of growth.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash twice with PBS to remove residual medium.
-
Resuspension: Resuspend the cell pellet in a defined medium or buffer suitable for the uptake assay.
-
Labeling: Add the radiolabeled fatty acid (e.g., [1-¹⁴C]oleic acid) to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at their optimal growth temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stopping the Reaction: Terminate the uptake by adding ice-cold PBS and immediately centrifuging the cells at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold PBS to remove unincorporated radiolabel.
-
Lipid Extraction: Extract total lipids from the cell pellet using the Bligh and Dyer method (Chloroform:Methanol:Water).
-
Lipid Separation: Separate the different lipid classes (e.g., phospholipids, triacylglycerols, free fatty acids) from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spots from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Workflow Diagram:
Protocol 2: Lipidomics Analysis by Mass Spectrometry
This protocol provides a general framework for the comprehensive analysis of the lipid profile of protozoa using liquid chromatography-mass spectrometry (LC-MS).
Objective: To identify and quantify the abundance of different lipid species within the protozoan cell.
Materials:
-
Protozoan cell pellet.
-
Internal standards for different lipid classes.
-
Lipid extraction solvents: Methanol, Chloroform, Methyl-tert-butyl ether (MTBE).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Start with a known number of protozoan cells.
-
Internal Standard Spiking: Add a cocktail of internal standards for various lipid classes to the cell pellet to allow for absolute quantification.
-
Lipid Extraction:
-
Add cold methanol and MTBE to the sample.
-
Vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the upper organic phase containing the lipids.
-
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen or in a SpeedVac. Reconstitute the dried lipids in a solvent compatible with the LC-MS analysis (e.g., acetonitrile/isopropanol/water).
-
LC-MS Analysis: Inject the reconstituted lipid extract into the LC-MS system. Use a suitable chromatography column (e.g., C8 or C18) to separate the lipids based on their polarity. The mass spectrometer will then ionize and detect the lipids, providing information on their mass-to-charge ratio.
-
Data Analysis: Use specialized software to identify the lipid species based on their accurate mass and fragmentation patterns. Quantify the abundance of each lipid species relative to the internal standards.
Workflow Diagram:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Profiling the Essential Nature of Lipid Metabolism in Asexual Blood and Gametocyte Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acids promote Plasmodium falciparum gametocytogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-Induced Lipid Remodeling in Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach [frontiersin.org]
Application Notes and Protocols for Delivering Hydrophobic Compounds to Parasitic Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of hydrophobic compounds to in vitro parasitic cultures presents a significant challenge in drug discovery and development for parasitic diseases. The poor aqueous solubility of many potent anti-parasitic agents hinders their effective concentration in culture media, leading to inaccurate assessment of their efficacy. This document provides detailed application notes and protocols for various techniques to overcome this challenge, focusing on nanoparticle-based delivery systems, cyclodextrin complexation, and the appropriate use of co-solvents. These methods aim to enhance the solubility, stability, and bioavailability of hydrophobic compounds in experimental settings, thereby enabling more reliable determination of their anti-parasitic activity against pathogens such as Plasmodium, Leishmania, and Trypanosoma.
Section 1: Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for encapsulating and delivering hydrophobic drugs to parasitic cultures.[1][2] They can improve drug solubility, protect the compound from degradation, and facilitate its uptake by parasites or infected host cells.[1][2]
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs, the molecules are typically entrapped within the lipid bilayer itself.
Application Note: Liposomal formulations of hydrophobic anti-parasitic drugs can significantly enhance their efficacy. For instance, curcumin-loaded nanoliposomes have demonstrated increased leishmanicidal activity compared to the free drug.[3][4] The thin-film hydration method is a common and reproducible technique for preparing drug-loaded liposomes.[4][5]
Experimental Protocol: Preparation of Curcumin-Loaded Liposomes
This protocol is adapted from a study by Bafghi et al. (2021).[4]
Materials:
-
Curcumin
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Sterile distilled water
-
Probe sonicator
-
Bath sonicator
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Dissolve 93.4 mg of soy phosphatidylcholine, 19.6 mg of cholesterol, and 3 mg of curcumin in 3-4 mL of chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under vacuum at 45°C using a rotary evaporator.
-
Hydrate the lipid film by adding 10 mL of sterile distilled water and rotating the flask for 30 minutes at 55°C.
-
To reduce the size of the liposomes, sonicate the suspension using a microtip probe sonicator for 10 minutes, followed by a bath sonicator for 1 hour at 45°C.
-
Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.
Workflow for Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing drug-loaded liposomes.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They are particularly suitable for encapsulating lipophilic drugs.
Application Note: SLNs have been successfully used to deliver anti-malarial drugs like artemether and lumefantrine.[6] The hot homogenization technique is a widely used method for preparing SLNs.[1][7] These formulations can exhibit sustained release profiles and improve drug stability.[6]
Experimental Protocol: Preparation of Artemether-Loaded SLNs
This protocol is based on the study by Vandana Chaudhary et al. (2017) and others.[7]
Materials:
-
Artemether
-
Glyceryl monostearate (GMS) or a similar solid lipid
-
Poloxamer 407 or another suitable surfactant
-
Ethanol
-
Distilled water
-
High-speed homogenizer
-
Vortex mixer
Procedure:
-
Prepare the lipid phase by melting the solid lipid (e.g., GMS) at a temperature above its melting point (e.g., 85°C). Dissolve the artemether in the molten lipid.
-
Prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 407) in distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase dropwise to the molten lipid phase with continuous stirring for 30 minutes to form a primary emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are effective at solubilizing hydrophobic compounds in the oil phase.
Application Note: Nanoemulsions can significantly enhance the aqueous solubility of poorly soluble drugs. For instance, a nanoemulsion formulation of buparvaquone, a drug used to treat theileriosis, has been developed for targeted delivery.[8] The low-energy nanoprecipitation method is a simple and effective way to prepare drug-loaded nanoemulsions.
Experimental Protocol: Preparation of a Hydrophobic Drug-Loaded Nanoemulsion
This protocol is adapted from a general method for preparing nanoemulsions of poorly soluble drugs.
Materials:
-
Hydrophobic drug
-
Oil (e.g., isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., ethanol)
-
Distilled water
-
Magnetic stirrer
Procedure:
-
Prepare the oil phase by dissolving the hydrophobic drug in the oil.
-
Prepare the aqueous phase, which consists of distilled water.
-
Mix the surfactant and co-surfactant with the oil phase.
-
Add the aqueous phase dropwise to the oil phase under continuous magnetic stirring at a constant speed (e.g., 1000 rpm).
-
Continue stirring for a specified period (e.g., 3 hours) to ensure the formation of a stable nanoemulsion.
Quantitative Data for Nanoparticle Formulations
| Formulation | Drug | Parasite | Particle Size (nm) | Encapsulation Efficiency (%) | IC50 (µg/mL) - Formulation | IC50 (µg/mL) - Free Drug | Reference |
| Nanoliposomes | Curcumin | Leishmania major | 176.5 | 92 | 2.33 (at 72h) | Not specified | [3][4] |
| SLNs | Artemether & Lumefantrine | Plasmodium falciparum | 193.5 - 194 | 85 (Artemether), 95.5 (Lumefantrine) | Not specified | Not specified | [6] |
| Nanoemulsion (SNEDDS) | Curcumin | Leishmania tropica | 26 - 29 | Not specified | 0.13 - 0.18 | 22.50 - 24.60 | [3] |
Section 2: Cyclodextrin-Based Delivery
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]
Application Note: The formation of an inclusion complex with γ-cyclodextrin has been shown to enhance the solubility and anti-leishmanial activity of Amphotericin B.[9][10] This approach can also reduce the toxicity of the drug.[11]
Experimental Protocol: Preparation of Amphotericin B-Cyclodextrin Inclusion Complex
This protocol is based on the study by Torrado et al. (2014).[9][10]
Materials:
-
Amphotericin B (AmB)
-
γ-Cyclodextrin (γ-CD)
-
Distilled water
-
Magnetic stirrer
-
0.45 µm filter
Procedure:
-
Prepare aqueous solutions of γ-CD at various concentrations.
-
Add an excess amount of AmB to each γ-CD solution.
-
Stir the mixtures for a sufficient time to reach equilibrium (e.g., 24 hours) at room temperature, protected from light.
-
Filter the suspensions through a 0.45 µm filter to remove the undissolved AmB.
-
The filtrate contains the AmB-γ-CD inclusion complex. The concentration of solubilized AmB can be determined spectrophotometrically.
Logical Relationship of Cyclodextrin Complexation
Caption: Cyclodextrin complexation enhances drug solubility and bioavailability.
Section 3: Anti-Parasitic Efficacy and Cytotoxicity Assays
Once the hydrophobic compound is successfully formulated, its anti-parasitic activity and potential cytotoxicity to host cells must be evaluated.
In Vitro Anti-Parasitic Assays
Application Note: The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[12][13][14][15][16] For Leishmania, the MTT assay is a common method to assess the viability of promastigotes and amastigotes.[17][18][19]
Experimental Protocol: SYBR Green I Assay for P. falciparum
This is a generalized protocol.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete culture medium
-
96-well microtiter plates pre-dosed with the test compound
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Adjust the parasitemia of the synchronized ring-stage culture to 0.5-1% and the hematocrit to 2%.
-
Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Experimental Protocol: MTT Assay for Leishmania Promastigotes
This is a generalized protocol.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199)
-
96-well microtiter plates
-
Test compound dilutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with 1-2 x 10^6 promastigotes per well in 100 µL of culture medium.
-
Add 100 µL of the test compound at various concentrations to the wells.
-
Incubate the plate for 48-72 hours at the appropriate temperature for the Leishmania species (e.g., 26°C).
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Centrifuge the plate to pellet the formazan crystals and carefully remove the supernatant.
-
Dissolve the formazan crystals in 100-150 µL of DMSO.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of viability against the log of the drug concentration.
Cytotoxicity Assay on Host Cells
Application Note: It is crucial to assess the toxicity of the drug formulations on relevant host cells, such as macrophages for intracellular parasites like Leishmania and Trypanosoma cruzi, or hepatocytes for the liver stages of Plasmodium. The MTT assay can also be adapted for this purpose.[18][20]
Experimental Protocol: MTT Cytotoxicity Assay on Macrophages
This is a generalized protocol.
Materials:
-
Macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound dilutions
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the 96-well plate with macrophages at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Perform the MTT assay as described in the previous protocol (Section 3.1).
-
Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50 / IC50) can then be determined to assess the compound's specificity for the parasite.
Workflow for Anti-Parasitic Drug Screening
Caption: A typical workflow for screening hydrophobic anti-parasitic compounds.
Conclusion
The protocols and application notes provided in this document offer a range of techniques to effectively deliver hydrophobic compounds to parasitic cultures. The choice of method will depend on the specific compound, the parasite being studied, and the experimental goals. Proper formulation and subsequent efficacy and cytotoxicity testing are crucial steps in the pre-clinical evaluation of new anti-parasitic drug candidates. By overcoming the challenge of poor aqueous solubility, researchers can obtain more accurate and reproducible data, accelerating the discovery of novel therapeutics for parasitic diseases.
References
- 1. scispace.com [scispace.com]
- 2. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin-loaded nanostructured systems for treatment of leishmaniasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosciencejournals.com [biosciencejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Solidified reverse micellar solution-based chitosan-coated solid lipid nanoparticles as a new approach to enhance oral delivery of artemether in malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New amphotericin B-gamma cyclodextrin formulation for topical use with synergistic activity against diverse fungal species and Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iddo.org [iddo.org]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novaresearch.unl.pt [novaresearch.unl.pt]
- 16. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT (Assay protocol [protocols.io]
- 20. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Variant Surface Glycoprotein (VSG) Biosynthesis with 10-Propoxydecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variant Surface Glycoproteins (VSGs) are the most abundant cell surface proteins of the African trypanosome, Trypanosoma brucei, the causative agent of sleeping sickness. The parasite's ability to periodically switch its dense VSG coat allows it to evade the host's immune system, making VSG biosynthesis a critical area of study for the development of novel therapeutics. 10-Propoxydecanoic acid, a synthetic myristic acid analog also known as 11-oxatetradecanoic acid, has emerged as a valuable tool for probing the intricacies of VSG biosynthesis. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate VSG biosynthesis in T. brucei.
Mechanism of Action
This compound acts as a selective inhibitor of VSG biosynthesis by targeting the myristoylation step of the glycosylphosphatidylinositol (GPI) anchor assembly. The GPI anchor is essential for attaching VSG to the parasite's cell membrane. In T. brucei, the lipid moiety of the VSG GPI anchor is exclusively composed of myristate. This compound, due to its structural similarity to myristic acid, is recognized and utilized by the parasite's N-myristoyltransferase (NMT), the enzyme responsible for adding myristate to the GPI anchor precursor. The incorporation of this analog into the GPI anchor disrupts the normal structure and function of the VSG, leading to impaired biosynthesis and ultimately, to parasite death.[1][2] This selective toxicity makes this compound a potent and specific tool for studying VSG biology.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the biological activity of this compound against Trypanosoma brucei.
| Parameter | Value | Reference |
| Toxicity against T. brucei | Highly toxic | [1][2] |
| Incorporation into VSG | Correlates with toxicity | [1] |
Further quantitative data such as specific IC50 values for growth inhibition and NMT inhibition by this compound are currently not available in publicly accessible literature and would require direct experimental determination.
Experimental Protocols
Protocol 1: Assessing the Toxicity of this compound on Trypanosoma brucei Bloodstream Forms
This protocol details the methodology to determine the inhibitory effect of this compound on the growth of bloodstream form T. brucei in culture.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound (stock solution in ethanol or DMSO)
-
96-well microtiter plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader (fluorescence or absorbance)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in HMI-9 medium.
-
Assay Setup:
-
Seed the 96-well plates with T. brucei at a density of 2 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for an additional 4-6 hours.
-
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Metabolic Labeling of VSG with Radiolabeled this compound
This protocol describes how to metabolically label VSG with a radiolabeled version of this compound to demonstrate its incorporation.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium
-
Radiolabeled this compound (e.g., [3H]-10-Propoxydecanoic acid)
-
Lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, protease inhibitors)
-
Anti-VSG antibody (specific to the expressed VSG variant)
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorography reagents
-
Scintillation counter
Procedure:
-
Parasite Culture and Labeling:
-
Culture T. brucei to a density of 1 x 10^7 cells/mL.
-
Incubate the parasites with [3H]-10-Propoxydecanoic acid (e.g., 10 µCi/mL) in HMI-9 medium for a defined period (e.g., 4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-VSG antibody.
-
Add protein A/G-agarose beads to capture the antibody-VSG complexes.
-
Wash the beads extensively with lysis buffer.
-
-
SDS-PAGE and Fluorography:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer.
-
Dry the gel and expose it to X-ray film at -80°C.
-
-
Quantification (Optional):
-
Excise the VSG band from the gel.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Visualizations
Signaling Pathway: Inhibition of VSG Myristoylation
References
Troubleshooting & Optimization
"troubleshooting 10-Propoxydecanoic acid insolubility in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with 10-Propoxydecanoic acid in aqueous solutions.
Troubleshooting Guide & FAQs
This guide addresses common challenges encountered during the dissolution of this compound and provides systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
This compound is a medium-chain fatty acid with a nonpolar hydrocarbon tail and a polar carboxylic acid head group, making it an amphiphilic molecule.[1][2] Its long hydrocarbon chain leads to hydrophobic interactions that cause it to be poorly soluble in water.[3] The solubility of fatty acids generally decreases as the hydrocarbon chain length increases.[2] While it has some solubility in PBS (pH 7.2) at 1 mg/ml, achieving higher concentrations in purely aqueous solutions can be challenging.[4]
Q2: I observe a film or precipitate after adding this compound to my aqueous solution. What should I do?
The formation of a film or precipitate is a clear indication of insolubility. This occurs because the hydrophobic tails of the fatty acid molecules aggregate to minimize contact with water.[5] To address this, you will need to employ a solubilization strategy. The appropriate method will depend on the specific requirements of your experiment. Please refer to the troubleshooting workflow below for guidance.
Q3: Can I heat the solution to improve solubility?
Heating can increase the solubility of many compounds, including fatty acids.[6][7] However, it is crucial to consider the thermal stability of this compound and other components in your solution. Excessive heat could lead to degradation. A modest increase in temperature, for example to 37°C, may aid dissolution, particularly when combined with other methods like pH adjustment or the use of co-solvents.[7][8]
Q4: Will adjusting the pH of my solution help?
Yes, adjusting the pH is a highly effective method for dissolving carboxylic acid-containing compounds like this compound. By raising the pH of the solution above the pKa of the carboxylic acid group, you can deprotonate it, forming a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water. A common approach is to prepare a stock solution at an alkaline pH and then neutralize it to the desired final pH if necessary.
Q5: What are co-solvents and how can they help?
Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of nonpolar compounds. For fatty acids, ethanol is a commonly used co-solvent.[2] It works by reducing the overall polarity of the solvent mixture, which allows for better solvation of the hydrophobic hydrocarbon chain. However, be mindful that the presence of an organic solvent may affect your experimental system, for instance, by impacting cell viability.
Troubleshooting Workflow
If you are experiencing insolubility with this compound, follow this workflow to identify a suitable solubilization method.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited, the following table summarizes known solubility information and relevant physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C13H26O3 | [1] |
| Molecular Weight | 230.34 g/mol | [1][9] |
| Solubility in PBS (pH 7.2) | 1 mg/ml | [4] |
| Solubility in DMF | 30 mg/ml | [4] |
| Solubility in DMSO | 20 mg/ml | [4] |
| Solubility in Ethanol | 30 mg/ml | [4] |
| XLogP3 | 3.7 | [9] |
Experimental Protocols
Below are detailed protocols for common methods to improve the solubility of this compound.
Protocol 1: Solubilization by pH Adjustment
This method is suitable for experiments where the final pH can be controlled and the presence of a salt is acceptable.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Aqueous buffer of choice (e.g., PBS)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add the fatty acid to your chosen aqueous buffer.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. The fatty acid should dissolve as the pH increases and the carboxylate salt is formed.
-
Continue adding NaOH until all the fatty acid is dissolved and the desired pH is reached.
-
If necessary, you can then carefully back-titrate with a suitable acid (e.g., HCl) to the final desired pH, but be aware that the fatty acid may precipitate if the pH drops too low.
Protocol 2: Solubilization using an Ethanol Co-solvent
This protocol is useful for creating a concentrated stock solution that can be diluted into your final aqueous medium.
Materials:
-
This compound
-
100% Ethanol
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol (e.g., at 30 mg/ml).[4]
-
Vortex thoroughly until the fatty acid is completely dissolved.
-
Gently warm the solution if necessary, but do not overheat.
-
For final use, add the stock solution dropwise to your aqueous experimental medium while vortexing or stirring vigorously to ensure rapid dispersion.
-
Be aware that the final concentration of ethanol should be kept low to avoid affecting your experiment.
Protocol 3: Solubilization using Bovine Serum Albumin (BSA)
This method is often used in cell culture experiments, as BSA can act as a carrier protein for fatty acids.[8]
Materials:
-
This compound
-
Methanol
-
Fatty acid-free BSA
-
Aqueous buffer (e.g., PBS)
-
Nitrogen gas or speed vacuum concentrator
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/ml).
-
In a glass tube, aliquot the desired amount of the methanolic stock solution.
-
Evaporate the methanol under a gentle stream of nitrogen gas or using a speed vacuum concentrator to form a thin film of the fatty acid on the wall of the tube.[8]
-
Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 4 mg/ml).[8]
-
Warm the BSA solution to 37°C.
-
Add the warm BSA solution to the tube containing the fatty acid film.
-
Incubate at 37°C for 30 minutes, vortexing occasionally to ensure the fatty acid-BSA complex is fully dissolved.[8]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Solubility Testing
The following diagram illustrates a systematic workflow for determining the optimal solubilization conditions for this compound in your specific aqueous system.
Caption: Workflow for testing solubility enhancement methods.
References
- 1. echemi.com [echemi.com]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 8. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 9. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of 10-Propoxydecanoic Acid in Cell-Based Assays
Welcome to the technical support center for 10-Propoxydecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays and to help troubleshoot potential off-target effects.
Introduction to this compound
This compound, also known as 11-oxatetradecanoic acid, is a synthetic analog of myristic acid. Its primary mechanism of action is the inhibition of N-myristoyltransferase (NMT), a crucial enzyme in eukaryotes that attaches a myristoyl group to the N-terminal glycine of a wide range of proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function.
While this compound has shown selective toxicity against certain pathogens like African trypanosomes by targeting their NMT, it is important to consider its potential effects on the host or other mammalian cells in your experimental system. Inhibition of mammalian NMT can lead to off-target effects by disrupting the function of numerous myristoylated proteins involved in critical cellular processes.
This guide provides frequently asked questions (FAQs) and troubleshooting strategies to help you identify, understand, and mitigate these off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What is the primary on-target effect of this compound?
The primary on-target effect of this compound is the inhibition of N-myristoyltransferase (NMT). This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. By acting as a myristic acid analog, this compound competes with the natural substrate, leading to a reduction in protein myristoylation.
2. What are the potential off-target effects of inhibiting NMT in mammalian cells?
Inhibition of NMT in mammalian cells can have widespread consequences due to the large number of proteins that undergo myristoylation. Potential off-target effects include:
-
Disruption of Signaling Pathways: Many signaling proteins, including Src family kinases (e.g., c-Src), require myristoylation for their proper localization to the cell membrane and for their kinase activity. Inhibition of NMT can lead to their mislocalization and a subsequent reduction in their activity, affecting downstream signaling cascades.
-
Induction of Cell Cycle Arrest: NMT activity is important for cell cycle progression. Inhibition of NMT has been shown to cause an accumulation of cells in the G1 phase.
-
Induction of Apoptosis: The disruption of normal cellular processes due to NMT inhibition can trigger programmed cell death, or apoptosis. This can be a significant confounding factor in cytotoxicity or cell viability assays.
-
ER Stress and the Unfolded Protein Response (UPR): The inhibition of N-myristoylation can lead to the accumulation of misfolded or mislocalized proteins, triggering the endoplasmic reticulum (ER) stress response and the unfolded protein response.
3. How can I confirm that this compound is inhibiting NMT in my cell-based assay?
You can confirm on-target activity using a metabolic labeling assay. This typically involves incubating your cells with a "clickable" myristic acid analog (e.g., an alkynyl myristic acid) in the presence and absence of this compound. The incorporated analog can then be visualized or quantified using click chemistry with a fluorescent azide probe. A decrease in the fluorescent signal in the presence of this compound indicates inhibition of NMT.
4. What are appropriate controls to use in my experiments?
To distinguish on-target from off-target effects, consider the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Inactive Analog Control: If available, use a structurally similar analog of this compound that is known to be inactive against NMT. This can help to rule out non-specific effects of the chemical scaffold.
-
Rescue Experiment: If the off-target effect is due to the depletion of myristoylated proteins, co-treatment with an excess of myristic acid might rescue the phenotype.
-
Positive Control for Off-Target Pathway: If you suspect a specific off-target pathway is being affected (e.g., a particular kinase), use a known inhibitor of that pathway as a positive control.
5. At what concentration should I use this compound?
The optimal concentration will depend on your cell type and the specific NMT you are targeting (e.g., human vs. pathogen). It is crucial to perform a dose-response curve to determine the EC50 for NMT inhibition in your system. Use the lowest concentration that gives you the desired on-target effect to minimize potential off-target activities.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly High Cell Death/Toxicity | 1. On-target NMT inhibition is lethal to the cells. 2. Off-target cytotoxicity. 3. Solvent toxicity. | 1. Perform a time-course experiment to determine the onset of cell death. Consider shorter incubation times.2. Lower the concentration of this compound to a level that still allows for significant on-target inhibition but with less toxicity.3. Include an inactive analog control to assess non-specific toxicity.4. Run a vehicle control with varying concentrations of the solvent to rule out its toxic effects. |
| Inconsistent or Non-reproducible Results | 1. Variable NMT expression or activity in cells. 2. Compound instability. 3. Inconsistent cell health or density. | 1. Ensure consistent cell passage number and culture conditions. NMT expression can vary with cell state.2. Prepare fresh stock solutions of this compound for each experiment.3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Observed Phenotype is Different from Expected On-Target Effect | 1. A dominant off-target effect is masking the on-target phenotype. 2. The on-target effect is not the primary driver of the observed phenotype in your specific cell model. | 1. Validate on-target engagement using a metabolic labeling assay (see FAQ 3).2. Investigate potential off-target pathways. For example, use western blotting to check the phosphorylation status of key signaling proteins like Src.3. Perform a literature search for known off-targets of NMT inhibitors or myristic acid analogs.4. Consider using a different NMT inhibitor with a distinct chemical structure to see if the same phenotype is observed. |
| No Effect Observed | 1. The concentration of this compound is too low. 2. The compound is not cell-permeable in your system. 3. NMT is not essential for the process you are studying. | 1. Perform a dose-response curve to higher concentrations.2. Confirm NMT inhibition using a cell-based metabolic labeling assay.3. Use a positive control known to affect the pathway you are investigating to ensure your assay is working correctly. |
Data Presentation
While specific off-target profiling data for this compound is not widely available, the following table provides a conceptual framework for how such data could be presented. Researchers are encouraged to generate similar data for their specific experimental systems.
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Specific Target | IC50 (µM) | Comments |
| Primary Target | Human NMT1 | 0.5 | High-affinity binding to the intended target. |
| Human NMT2 | 0.8 | Similar affinity for the second human NMT isoform. | |
| Off-Target Kinases | c-Src | > 50 | Low probability of direct inhibition at therapeutic concentrations. |
| Lck | > 50 | ||
| Fyn | > 50 | ||
| Other Off-Targets | Fatty Acid Synthase | > 100 | Unlikely to directly inhibit fatty acid synthesis. |
| Protein Kinase C | > 100 |
Note: The IC50 values in this table are for illustrative purposes only and are not based on experimental data for this compound.
Experimental Protocols
Protocol 1: Assessing On-Target NMT Inhibition using a Click Chemistry-Based Assay
This protocol allows for the direct measurement of NMT activity in cells.
Materials:
-
Alkynyl myristic acid analog (e.g., 14-pentadecynoic acid)
-
This compound
-
Cell culture medium and supplements
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Click chemistry reaction buffer (containing copper sulfate, a reducing agent, and a copper chelator)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Add the alkynyl myristic acid analog to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate for 4-6 hours to allow for metabolic incorporation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence in this compound-treated cells indicates NMT inhibition.
Protocol 2: Western Blot Analysis of Src Family Kinase Activation
This protocol can be used to assess the off-target effects of NMT inhibition on a key signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Src (e.g., pY416) and total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
-
A decrease in the ratio of phospho-Src to total Src indicates an off-target effect on Src family kinase activation.
Visualizations
Caption: On-target and potential off-target effects of this compound.
"improving the stability of 10-Propoxydecanoic acid in long-term experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 10-Propoxydecanoic acid in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, it is advisable to use a secondary container, such as a ziplock bag, to minimize vapor escape.[2]
Q2: How should I prepare stock solutions of this compound for long-term use?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent. Given its structure as a medium-chain fatty acid, solvents such as DMSO, ethanol, or dimethylformamide are appropriate. For aqueous solutions, the use of a micelle-forming surfactant may be necessary to improve solubility and stability.[3] It is recommended to prepare concentrated stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of degradation for this compound?
A3: Visual indicators of degradation can include a change in color, the appearance of cloudiness or precipitation in solutions, or a change in odor. For fatty acids, rancidity due to oxidation is a common issue.[4] Any noticeable change from the initial appearance of the compound or its solutions should be considered a sign of potential degradation.
Q4: Can I use stabilizing agents with this compound?
A4: Yes, for applications where oxidation is a concern, the addition of a small amount of an antioxidant or a stabilizing agent may be beneficial. For fatty acids, alkylolamines like diethanolamine or triethanolamine have been used to improve resistance to oxidation.[4] In aqueous formulations, a combination of a micelle-forming surfactant, a water-soluble reducing agent, and a metal chelator can enhance stability.[3] The choice of stabilizer should be compatible with your experimental system.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guides
This section addresses common problems encountered during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in stock solution during storage. | The storage temperature is too high, leading to solvent evaporation and increased compound concentration. Alternatively, the compound's solubility limit may have been exceeded, or the solvent may be inappropriate. | Store stock solutions at or below -20°C. Ensure the cap is tightly sealed. Consider preparing a more dilute stock solution or trying an alternative solvent like DMSO or ethanol. |
| Inconsistent or irreproducible experimental results over time. | This could be due to the degradation of this compound in the stock solution. Repeated freeze-thaw cycles can accelerate degradation. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for extended stability. |
| A shift in the pH of the culture medium after adding the compound. | The carboxylic acid functional group of this compound can alter the pH of buffered solutions, especially if added at a high concentration. | Prepare stock solutions at a concentration that allows for minimal volume addition to your experimental system. Check and, if necessary, adjust the pH of your final working solution after adding the compound. |
| Evidence of microbial growth in stock solutions or experimental media. | Contamination of the stock solution or experimental setup can lead to microbial degradation of the fatty acid.[7] | Filter-sterilize stock solutions prepared with non-sterile solvents using a 0.22 µm filter. Always use aseptic techniques when handling the compound and its solutions. |
| Loss of biological activity of the compound in long-term cell culture experiments. | The compound may be unstable in the culture medium at 37°C over extended periods. It could also be metabolized by the cells. | Replenish the compound in the culture medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound.
-
Dissolving: Add a sterile solvent (e.g., cell culture grade DMSO or ethanol) to the weighed compound to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Sterilization: If the solvent used was not sterile, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months to years).
Protocol 2: Long-Term Storage of this compound
-
Solid Compound:
-
Ensure the original container is tightly sealed.
-
For added protection, place the primary container inside a secondary container, such as a sealed bag with a desiccant.
-
Store in a cool, dark, and dry place. A refrigerator (2-8°C) is suitable.
-
-
Stock Solutions:
-
Store aliquoted, sterile stock solutions at -80°C.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Maintain an inventory of the aliquots to track usage and age.
-
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: A generalized signaling pathway for a fatty acid analog.
References
- 1. 10-PROPOXY-DECANOIC ACID|119290-12-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. reddit.com [reddit.com]
- 3. US8927043B2 - Stabilized formulations of fatty acids - Google Patents [patents.google.com]
- 4. US1822934A - Stabilization of fatty acids and their derivatives - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. onepointesolutions.com [onepointesolutions.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of 10-Propoxydecanoic Acid in Host Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Propoxydecanoic acid and encountering issues related to its cytotoxicity in host cell lines.
Troubleshooting Guides
This section offers solutions to common problems that may arise during in vitro experiments involving this compound.
Issue 1: High Cell Death Observed Even at Low Concentrations
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound may be causing cytotoxicity.
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Incorrect Concentration Calculation: Errors in calculating the final concentration of the compound.
-
High Sensitivity of Cell Line: The specific host cell line may be particularly sensitive to this class of compound.
Troubleshooting Steps:
-
Vehicle Control: Run a vehicle control experiment using the solvent at the same concentration used in the treatment group to rule out solvent-induced toxicity. Common solvents for fatty acids include DMSO and ethanol.[1]
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment to minimize degradation.
-
Concentration Verification: Double-check all calculations for dilutions and final concentrations.
-
Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Alternative Solubilization: Consider conjugating this compound to bovine serum albumin (BSA) to improve solubility and reduce non-specific toxicity.[2][3]
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.
-
Fluctuations in Incubation Conditions: Variations in temperature, CO2 levels, or humidity.
-
Inconsistent Treatment Duration: Differences in the exposure time of cells to the compound.
-
Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., colorimetric or fluorometric assays).
Troubleshooting Steps:
-
Standardized Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniform cell density across all wells and experiments.
-
Stable Incubation: Ensure the incubator is properly calibrated and maintained to provide a stable environment.
-
Precise Timing: Use a timer to ensure consistent treatment and incubation times for all experimental groups.
-
Assay Validation: Test for assay interference by running controls with the compound in cell-free medium. If interference is detected, consider using an alternative cytotoxicity assay. For example, if using an MTT assay, a compound's color could interfere; a lactate dehydrogenase (LDH) assay, which measures membrane integrity, could be an alternative.[4]
Issue 3: Difficulty in Determining the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Possible Causes:
-
Inappropriate Assay Selection: The chosen assay may not be specific for the cell death pathway.
-
Incorrect Timing of Analysis: The time point of analysis may be too early or too late to capture key events of a specific cell death pathway.
-
Dose-Dependent Effects: The concentration of this compound may induce different cell death pathways at different levels.[5]
Troubleshooting Steps:
-
Multi-Parametric Analysis: Use a combination of assays to assess different hallmarks of apoptosis and necrosis. For example, use Annexin V/Propidium Iodide staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time points for observing apoptotic and necrotic events.
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptosis.
-
Morphological Analysis: Observe cell morphology using microscopy for characteristic signs of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cytotoxicity assays?
A1: As there is no specific data available for this compound, we recommend starting with a broad range of concentrations in a preliminary dose-response study. A typical starting range for novel fatty acid derivatives could be from 1 µM to 100 µM. The optimal concentration will be cell line-dependent.
Q2: How should I dissolve this compound for cell culture experiments?
A2: Due to its predicted hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent like DMSO or ethanol to create a stock solution.[1] This stock solution can then be further diluted in cell culture medium to the final working concentration. It is crucial to keep the final solvent concentration in the medium below a non-toxic level (typically <0.5% for DMSO).[6] Alternatively, complexing the fatty acid with fatty acid-free BSA can enhance its solubility and delivery to cells.[2][3]
Q3: My cells are detaching from the plate after treatment with this compound. What does this indicate?
A3: Cell detachment can be a sign of cytotoxicity. However, it can also be caused by other factors such as sub-optimal culture conditions or the effect of the solvent. It is important to include proper controls (untreated cells and vehicle-treated cells) to determine if the detachment is a specific effect of the compound. Observing the morphology of the detached cells can also provide clues; rounded, floating cells may be undergoing apoptosis.
Q4: Can this compound interfere with standard cytotoxicity assays like MTT or XTT?
A4: Yes, it is possible. As a chemical compound, this compound could potentially interfere with the enzymatic reduction of tetrazolium salts (MTT, XTT, WST-1) or with the absorbance/fluorescence readings. It is recommended to run a cell-free control where the compound is added to the assay reagents and medium to check for any direct interaction. If interference is observed, consider using a different assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).[7]
Q5: What are the potential mechanisms of cytotoxicity for an ether-linked fatty acid like this compound?
A5: While specific data is lacking for this compound, ether-linked lipids and other fatty acids can induce cytotoxicity through several mechanisms:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, inhibition of the electron transport chain, and decreased ATP production.[8][9]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[10][11][12]
-
Induction of Apoptosis or Necrosis: Activation of programmed cell death pathways.[5][13][14]
-
Membrane Disruption: Alteration of cell membrane fluidity and integrity.
Data Presentation
Table 1: User-Defined IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | e.g., MTT | e.g., 24 | Enter your data |
| e.g., HepG2 | e.g., LDH | e.g., 48 | Enter your data |
| Enter Cell Line | Enter Assay | Enter Time | Enter your data |
| Enter Cell Line | Enter Assay | Enter Time | Enter your data |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Potential signaling pathways for this compound-induced cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The polyunsaturated fatty acid docosahexaenoic affects mitochondrial function in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress, Reductive Stress and Antioxidants in Vascular Pathogenesis and Aging | MDPI [mdpi.com]
- 11. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of programmed necrosis: A novel anti-cancer strategy for natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of intracellular oxidation in death induction (apoptosis and necrosis) in human promonocytic cells treated with stress inducers (cadmium, heat, X-rays) - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for fatty acid analog experiments in Trypanosoma"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing fatty acid analogs in Trypanosoma species.
Troubleshooting Guides
This section addresses common problems encountered during fatty acid analog experiments with Trypanosoma.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal from fluorescent fatty acid analog | 1. Suboptimal analog concentration: The concentration of the fluorescent fatty acid analog may be too low for detection. 2. Insufficient incubation time: The incubation period may be too short for significant uptake and incorporation. 3. Analog instability: The fluorescent tag may be sensitive to light or temperature. 4. Competition from media components: Fatty acids in the serum of the culture medium can compete with the analog for uptake. 5. Inefficient uptake by the Trypanosoma life cycle stage: Different life cycle stages (e.g., bloodstream form vs. procyclic form) have different metabolic activities. | 1. Optimize analog concentration: Perform a dose-response experiment to determine the optimal concentration. For BODIPY-dodecanoic acid, concentrations can be optimized.[1] 2. Optimize incubation time: Test a range of incubation times (e.g., 15 minutes to several hours). For some assays, a 15-minute incubation is sufficient.[2][3] 3. Protect from light: Keep the fluorescent analog and stained cells protected from light as much as possible.[3] 4. Serum starve the cells: Before adding the analog, wash the cells and incubate them in serum-free medium for a short period (e.g., 15-60 minutes) to enhance analog uptake.[1][2] 5. Consult literature for your specific stage: Fatty acid metabolism differs between bloodstream and procyclic forms. Ensure your experimental conditions are appropriate for the life cycle stage you are studying.[4][5] |
| High background fluorescence | 1. Extracellular analog: The fluorescent analog may be adhering to the outside of the cells or the culture vessel. 2. Precipitation of the analog: The analog may not be fully solubilized in the medium. 3. Autofluorescence of cells or medium: Trypanosoma and some media components can exhibit natural fluorescence. | 1. Thorough washing: Wash the cells multiple times with a suitable buffer (e.g., PBS or HBSS) after incubation with the analog.[2] The use of a quenching buffer can also eliminate extracellular fluorescence without washing.[2] 2. Ensure proper solubilization: Use a suitable solvent like DMSO or ethanol to prepare a stock solution of the analog and ensure it is well-mixed into the medium. The final solvent concentration should be low (<0.1%) to avoid cytotoxicity.[] 3. Include unstained controls: Always have a sample of unstained cells to measure the baseline autofluorescence.[3] |
| Cell death or altered morphology after analog incubation | 1. Toxicity of the fatty acid analog: Some fatty acid analogs can be toxic to Trypanosoma, especially at high concentrations or after long exposure.[7][8] 2. Solvent toxicity: The solvent used to dissolve the analog (e.g., DMSO) may be toxic at higher concentrations. 3. Phototoxicity: Excitation of the fluorescent probe during imaging can generate reactive oxygen species, leading to cell damage. | 1. Perform a toxicity assay: Determine the EC50 of your analog to find a non-toxic working concentration. Myristic acid analogs have shown selective toxicity to African trypanosomes.[7][8] 2. Minimize solvent concentration: Keep the final concentration of the solvent in the culture medium as low as possible. 3. Limit light exposure: Minimize the duration and intensity of light exposure during fluorescence microscopy. |
| Unexpected localization of the fluorescent signal | 1. Analog metabolism: The fatty acid analog may be metabolized and incorporated into different lipid species, leading to a diffuse or unexpected localization. 2. Artifacts from cell fixation: The fixation method can alter the distribution of lipids within the cell. | 1. Use metabolic inhibitors: To study a specific pathway, use inhibitors to block downstream metabolism. For example, inhibitors of fatty acid synthesis or desaturases can be used.[9] 2. Optimize fixation protocol: Test different fixation methods (e.g., paraformaldehyde, methanol) to find the one that best preserves lipid localization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of fatty acid acquisition in Trypanosoma brucei?
A1: Trypanosoma brucei can acquire fatty acids through two main routes: de novo synthesis and scavenging from the host environment.[9][10][11] The parasite has a unique fatty acid synthesis system that utilizes elongases to produce fatty acids, notably myristate (C14), which is essential for the GPI anchors of the Variant Surface Glycoproteins (VSGs) in the bloodstream form.[5][12] They also readily take up fatty acids and lipids from their host.[7][11][13]
Q2: Which fluorescent fatty acid analog is best for my experiments?
A2: The choice of analog depends on your specific research question. BODIPY-conjugated fatty acids are widely used due to their excellent photophysical properties.[] For example, BODIPY 493/503 is commonly used to stain neutral lipid droplets.[3][14] BODIPY FL C12 has also been successfully used for labeling larval trematodes.[15] The length of the fatty acid chain can also be a factor, as T. brucei shows a preference for certain chain lengths, such as laurate (C12) for elongation to myristate (C14).[12]
Q3: How can I differentiate between fatty acid uptake and de novo synthesis?
A3: To specifically study fatty acid uptake, you can use inhibitors of the parasite's fatty acid synthesis pathways. For instance, triclosan has been shown to inhibit type II fatty acid synthesis in T. brucei, although at higher concentrations than in other organisms.[8] Thiolactomycin analogues are also known to inhibit fatty acid synthesis in trypanosomatids.[9] By blocking de novo synthesis, the incorporation of exogenously supplied fatty acid analogs will primarily reflect uptake from the medium.
Q4: What are the key differences in fatty acid metabolism between the bloodstream form and the procyclic form of T. brucei?
A4: The bloodstream form (BSF) has a high demand for myristate (C14) for the GPI anchors of its VSG coat.[12] While it can scavenge fatty acids from the host, it also has a specialized elongation pathway to produce myristate.[5][12] The procyclic form (PCF), found in the tsetse fly vector, does not have the VSG coat but still requires fatty acids for membrane synthesis and energy metabolism. The PCF can synthesize a broader range of fatty acids, including stearate (C18).[5]
Quantitative Data Summary
Table 1: Inhibitors of Fatty Acid Metabolism in Trypanosoma
| Inhibitor | Target Pathway/Enzyme | Organism | Effective Concentration (EC50) | Reference(s) |
| Triclosan | Type II enoyl-acyl carrier protein (enoyl-ACP) reductase | T. brucei (procyclic) | 10 µM | [8] |
| Triclosan | Type II enoyl-acyl carrier protein (enoyl-ACP) reductase | T. brucei (bloodstream) | 13 µM | [8] |
| 10-Thiastearic acid (10-TS) | Δ9 desaturase | T. cruzi | - | [9] |
| 12- and 13-Thiastearic acid (TS) | Δ12 desaturase | T. cruzi | - | [9] |
| GS-456332 | Stearoyl-CoA desaturase (SCD) | T. brucei (bloodstream) | 9.4 ± 3.1 nM | [4] |
Table 2: Relative Fatty Acid Composition in Trypanosoma brucei
| Fatty Acid | Procyclic Form (%) | Bloodstream Form (%) | Reference(s) |
| C14:0 (Myristic) | 3.2 ± 0.4 | 5.9 ± 0.3 | [4] |
| C16:0 (Palmitic) | 19.8 ± 0.5 | 23.1 ± 0.5 | [4] |
| C18:0 (Stearic) | 10.9 ± 0.2 | 14.2 ± 0.4 | [4] |
| C18:1 (Oleic) | 12.3 ± 0.3 | 15.8 ± 0.5 | [4] |
| C18:2 (Linoleic) | 15.9 ± 0.4 | 11.7 ± 0.3 | [4] |
| C20:4 (Arachidonic) | 9.1 ± 0.2 | 7.9 ± 0.2 | [4] |
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Analog Uptake Assay
This protocol is adapted for detecting the uptake of a fluorescent fatty acid analog, such as BODIPY-dodecanoic acid, in Trypanosoma brucei.
Materials:
-
T. brucei culture (bloodstream or procyclic forms)
-
Serum-free culture medium
-
Fluorescent fatty acid analog (e.g., BODIPY FL C12) stock solution in DMSO
-
Washing Buffer (e.g., PBS or HBSS)
-
Quenching Buffer (optional, for no-wash protocols)
-
Microplate reader with fluorescence detection, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation: Harvest T. brucei from culture and wash twice with serum-free medium to remove residual fatty acids from the serum.
-
Serum Starvation: Resuspend the cells in serum-free medium and incubate for 15-60 minutes at the appropriate temperature (37°C for BSF, 27°C for PCF).[1][2]
-
Analog Incubation: Prepare the fatty acid analog working solution by diluting the stock in serum-free medium to the desired final concentration. Remove the medium from the cells and add the analog working solution. Incubate for 15-60 minutes, protecting from light.[2][3]
-
Washing or Quenching:
-
Analysis: Analyze the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. Use an unstained cell sample as a negative control to account for autofluorescence.
Protocol 2: Staining of Neutral Lipid Droplets with BODIPY 493/503
This protocol describes the staining of neutral lipid droplets in Trypanosoma using BODIPY 493/503.[3][14]
Materials:
-
T. brucei culture
-
PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Adhere Trypanosoma cells to glass slides or coverslips.
-
Washing: Wash the cells with PBS to remove culture medium.
-
Staining: Prepare a 2 µM BODIPY 493/503 staining solution in PBS. Incubate the cells with the staining solution for 15 minutes at the appropriate temperature in the dark.[3]
-
Washing: Wash the cells with PBS to remove the staining solution.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a suitable mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation ~493 nm, emission ~503 nm).
Visualizations
Caption: Experimental workflow for fatty acid analog uptake assays in Trypanosoma.
Caption: Overview of fatty acid uptake and metabolism in Trypanosoma brucei.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. bio.umass.edu [bio.umass.edu]
- 7. Frontiers | Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms [frontiersin.org]
- 8. Multiple Triclosan Targets in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 10. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. The use of fluorescent fatty acid analogs as labels in trematode experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
"mitigating degradation of 10-Propoxydecanoic acid during experiments"
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of 10-Propoxydecanoic acid during experiments. The information is based on general principles of chemical stability for ether and carboxylic acid functional groups, as specific degradation data for this molecule is limited.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Change in pH of this compound Solution
-
Question: I dissolved this compound in a neutral buffer, but the pH of the solution has decreased over time. What could be the cause?
-
Answer: A decrease in pH could indicate the hydrolysis of the propoxy group, leading to the formation of 10-hydroxydecanoic acid and propanol. While the newly formed hydroxyl group on the decanoic acid chain is neutral, contaminants or subsequent oxidation of the released propanol to propionic acid could contribute to a pH drop. However, the most likely cause is the acidic nature of the carboxylic acid group of this compound itself, especially if the buffering capacity of your solution is insufficient. It is also possible that the starting material contains acidic impurities.
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure the buffer concentration is sufficient to maintain the desired pH in the presence of the acidic analyte.
-
Purity Analysis: Analyze the this compound raw material for acidic impurities using techniques like titration or chromatography.
-
Monitor for Degradation Products: Use analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of 10-hydroxydecanoic acid and propanol.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Question: I am analyzing my sample containing this compound by HPLC/GC and see unexpected peaks that increase in intensity over time. What are these?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Given the structure of this compound, the most probable degradation pathway under many experimental conditions is the cleavage of the ether bond.
Potential Degradation Products:
-
Hydrolysis: The most likely degradation pathway is hydrolysis of the ether linkage, which would yield 10-hydroxydecanoic acid and propanol. Ethers are generally stable, but cleavage can be catalyzed by strong acids and may be accelerated by heat.[1][2][3][4][5]
-
Oxidation: While less likely for a saturated chain, oxidation at the carbon alpha to the ether oxygen or at the carboxylic acid end could occur under harsh oxidative conditions, leading to various byproducts.
Troubleshooting and Identification Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
-
Issue 3: Inconsistent Experimental Results
-
Question: My experimental results using this compound are not reproducible. Could degradation be a factor?
-
Answer: Yes, inconsistent results can be a symptom of sample degradation. If the concentration of the active compound is changing over the course of an experiment or between experiments, it will lead to variability in your data.
Recommendations for Ensuring Consistency:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.
-
Control Temperature: Avoid exposing the compound to high temperatures for extended periods. Saturated long-chain fatty acids are generally stable at lower temperatures but can degrade at temperatures above 140°C.[6]
-
pH Control: Maintain a neutral or slightly acidic pH, as strongly acidic or basic conditions can promote hydrolysis of the ether linkage.[1][2]
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
-
Aliquot Stock Solutions: If you need to use a stock solution over time, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound?
-
The most probable non-biological degradation pathway is the cleavage of the ether bond. This can occur under strongly acidic or basic conditions, often requiring heat.[1][2][3][4][5] Acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack.
Caption: Potential hydrolytic degradation pathway of this compound.
-
-
What are the recommended storage conditions for this compound?
-
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C. Protect from light and moisture. For solutions, store at 4°C for short periods, but freshly prepared solutions are always preferable.
-
-
What solvents are suitable for dissolving this compound?
-
This compound is a long-chain fatty acid derivative and is expected to be soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane. Aqueous solubility will be limited but can be increased by forming a salt solution using a suitable base.
-
-
How can I monitor the stability of my this compound sample?
-
A stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) after derivatization are common choices. The method should be able to separate the intact this compound from its potential degradation products.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Detection Method |
| Ether Hydrolysis | 10-Hydroxydecanoic acid, Propanol | GC-MS, LC-MS |
| Oxidation | Various oxidized species | LC-MS |
Table 2: Recommended Analytical Techniques for Purity and Stability Assessment
| Technique | Purpose | Sample Preparation |
| HPLC-MS | Quantification and identification of parent compound and non-volatile degradation products. | Dissolve in a suitable organic solvent. |
| GC-MS | Identification of volatile degradation products (e.g., propanol) and, after derivatization, the parent compound and non-volatile products. | Derivatization (e.g., silylation) may be required for the carboxylic acid and hydroxyl groups. |
| Titration | To determine the concentration of the carboxylic acid and detect acidic impurities. | Dissolve in a suitable solvent and titrate with a standardized base. |
| NMR Spectroscopy | Structural elucidation of the parent compound and any degradation products. | Dissolve in a suitable deuterated solvent. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under stressed conditions.
Objective: To evaluate the stability of this compound under conditions of elevated temperature and varying pH.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC or GC system with a suitable detector
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution with the different pH buffers to achieve the final desired concentration.
-
Transfer aliquots of each solution into separate, sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Analyze the samples using a validated stability-indicating chromatographic method.
-
Quantify the amount of this compound remaining and any degradation products formed.
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Calculate the degradation rate constant for each condition.
References
Technical Support Center: Enhancing Bioavailability of 10-Propoxydecanoic Acid in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 10-Propoxydecanoic acid in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in cell culture?
A1: this compound is a medium-chain fatty acid.[1] Based on its chemical structure, it is predicted to be a lipophilic (fat-loving) compound, meaning it has poor solubility in water-based solutions like cell culture media. This low aqueous solubility can lead to challenges in achieving the desired concentration in your experiments, impacting the accuracy and reproducibility of your results.
Q2: What are the primary challenges I might face when working with this compound in cell culture?
A2: The primary challenges include:
-
Poor Solubility: Difficulty in dissolving the compound in your culture medium, leading to precipitation and inaccurate dosing.
-
Low Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The cells may metabolize the compound, reducing its effective concentration over time.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Several strategies can be employed to improve solubility:
-
Use of a Co-solvent: Dissolving the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to the culture medium is a common practice.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or micelles can enhance its solubility in aqueous environments.[2][3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their solubility in water.
Q4: My compound is dissolved, but I'm not seeing the expected biological effect. Could cell permeability be the issue?
A4: Yes, even if the compound is soluble in the medium, it may not be efficiently entering the cells. Several factors can influence cell permeability. You can investigate this by performing a cell-based permeability assay.
Q5: How can I assess the metabolic stability of this compound in my cell line?
A5: The metabolic stability can be determined by incubating the compound with your cells and measuring its concentration over time. A significant decrease in concentration suggests metabolic breakdown. For more detailed analysis, you can use subcellular fractions like liver microsomes or S9 fractions in dedicated metabolic stability assays.[5][6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding the compound.
-
Inconsistent experimental results.
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity.
Solutions:
| Solution | Description | Considerations |
| Optimize Co-solvent Concentration | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration. | Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Utilize a Formulation Strategy | Formulate this compound into liposomes or micelles. | This requires additional preparation steps but can significantly improve solubility and cellular uptake. |
| Particle Size Reduction | If working with a suspension, reducing the particle size through techniques like sonication can improve dissolution.[7] | This may not be suitable for all applications and requires specialized equipment. |
Issue 2: Lack of Expected Biological Activity
Symptoms:
-
The compound does not elicit the expected cellular response, even at high concentrations.
Possible Causes:
-
Poor cell permeability.
-
Rapid metabolism of the compound by the cells.
-
Presence of efflux pumps actively removing the compound from the cells.
Solutions:
| Solution | Description | Considerations |
| Permeability Assessment | Perform a cell permeability assay (e.g., using a transwell system with Caco-2 cells for intestinal absorption models) to quantify the compound's ability to cross the cell membrane. | This provides quantitative data on the apparent permeability coefficient (Papp). |
| Metabolic Stability Assay | Measure the rate of disappearance of this compound when incubated with the target cells or relevant subcellular fractions.[5][6] | This helps to determine the compound's half-life in the experimental system. |
| Use of Efflux Pump Inhibitors | Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if the biological activity is restored. | This can help identify if active transport out of the cell is limiting the compound's efficacy. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Prepare a series of concentrations of this compound in your chosen cell culture medium.
-
Equilibrate the solutions at 37°C for a set period (e.g., 24 hours) with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-MS).
Protocol 2: In Vitro Metabolic Stability Assay using Cell Lysate
-
Culture your cells to a sufficient density.
-
Harvest and lyse the cells to prepare a cell lysate containing metabolic enzymes.
-
Incubate this compound at a known concentration with the cell lysate at 37°C.
-
Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the metabolic reaction in the samples by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the concentration of the remaining this compound in each sample by HPLC-MS.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Impact of lipid-based formulations on cellular uptake.
References
- 1. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. symmetric.events [symmetric.events]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of 10-Propoxydecanoic Acid for Parasite Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-parasitic agents with high specificity for parasite enzymes over their human homologs is a critical goal in drug discovery. This guide provides a framework for evaluating the specificity of investigational compounds, using the hypothetical molecule 10-Propoxydecanoic acid as an example, and compares the well-established class of dihydrofolate reductase (DHFR) inhibitors.
Introduction to Parasite Enzyme Inhibition
Parasitic infections remain a significant global health burden. A key strategy in anti-parasitic drug development is the targeted inhibition of enzymes essential for the parasite's survival. The ideal inhibitor should exhibit high potency against the parasite enzyme while showing minimal activity against the corresponding human enzyme to reduce host toxicity. Dihydrofolate reductase (DHFR) is a well-validated target in parasites like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of DNA precursors.[1][2] Inhibition of DHFR disrupts DNA replication and repair, ultimately leading to parasite death.[1][2]
This guide will use the example of DHFR inhibitors to illustrate how the specificity of a compound like this compound could be assessed.
Comparative Analysis of DHFR Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of several known DHFR inhibitors against parasite and human enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for the human enzyme to the IC50 for the parasite enzyme, with a higher SI indicating greater specificity for the parasite enzyme.
| Inhibitor | Parasite Target | Parasite IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (Human/Parasite) |
| Pyrimethamine | P. falciparum DHFR | ~733[3] | ~760[4] | ~1 |
| T. gondii DHFR | 139[4] | 760[4] | 5.5 | |
| Trimethoprim | P. falciparum DHFR | 29,656[3] | ~55,260[5] | ~1.9 |
| T. gondii DHFR | 33,100[4] | 498,000[4] | 15 | |
| Methotrexate | P. falciparum DHFR | ~40-100[6] | 4.74[4] | ~0.05-0.12 |
| P. vivax DHFR | 2.6[7] | 4.74[4] | 1.8 | |
| Compound 3 | T. gondii DHFR | 1.57[4] | 308[4] | 196 |
| WR99210 | P. falciparum DHFR | 0.1[8] | 6300[8] | 63,000 |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a generalized method for determining the IC50 value of a test compound (e.g., this compound) against parasite and human DHFR.
1. Materials and Reagents:
-
Recombinant parasite DHFR (e.g., P. falciparum DHFR)
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., pyrimethamine)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure: [9][10][11]
-
Prepare Reagent Solutions:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the assay buffer, the appropriate enzyme (parasite or human DHFR), and the serially diluted test compound or control inhibitor.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a solution containing DHF and NADPH to each well to start the enzymatic reaction. The final concentrations of DHF and NADPH should be at or near their Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Monitor Reaction Progress:
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).
-
3. Data Analysis:
-
Calculate Initial Velocities:
-
Determine the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
-
Determine IC50:
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Experimental Workflow for Validating Enzyme Specificity
Caption: A generalized workflow for determining the in vitro specificity of an enzyme inhibitor.
Folate Synthesis Pathway and DHFR Inhibition
Caption: Inhibition of the folate synthesis pathway by DHFR inhibitors.
References
- 1. Dihydrofolate reductase as a target for chemotherapy in parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. In Vitro Activity of Antifolate and Polymorphism in Dihydrofolate Reductase of Plasmodium falciparum Isolates from the Kenyan Coast: Emergence of Parasites with Ile-164-Leu Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate Is Highly Potent Against Pyrimethamine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Propoxydecanoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 10-Propoxydecanoic acid, a carboxylic acid derivative. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having access to emergency equipment.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any potential vapors. |
Disposal Procedures for this compound
The primary method for the disposal of this compound involves neutralization of its acidic properties. As a carboxylic acid, it can be neutralized with a suitable base. For small quantities typically used in a laboratory setting, in-lab neutralization may be permissible, subject to institutional guidelines. For larger quantities or in the absence of established in-lab procedures, professional waste disposal services must be engaged.
Step-by-Step Neutralization Protocol (for small quantities):
-
Work Area Preparation: Conduct the entire procedure within a certified chemical fume hood to ensure adequate ventilation.
-
Dilution: Slowly and cautiously dilute the this compound waste with a large volume of cold water (a general guideline is a 1:10 acid-to-water ratio). Always add the acid to the water, never the other way around, to prevent splashing and excessive heat generation.
-
Neutralization: While stirring the diluted acid solution gently, slowly add a weak base, such as a 5% sodium bicarbonate solution or a 1M sodium hydroxide solution. The addition should be done portion-wise to control the exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH for the neutralized solution should be between 5.5 and 9.5.[1]
-
Final Disposal: Once the pH is within the acceptable range, the neutralized solution can typically be discharged into the sanitary sewer system, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[1]
Quantitative Guidelines for Acid Neutralization
| Parameter | Guideline | Rationale |
| Acid to Water Dilution Ratio | 1:10 | To dissipate heat and reduce the concentration for safer handling. |
| Neutralizing Agent | 5% Sodium Bicarbonate or 1M Sodium Hydroxide | Readily available and effective for neutralizing carboxylic acids. |
| Target pH Range | 5.5 - 9.5 | Ensures the waste is non-corrosive and safe for drain disposal.[1] |
| Final Flushing Volume | >20 parts water to 1 part neutralized solution | Dilutes the salt formed during neutralization and prevents accumulation in the plumbing.[1] |
Professional Waste Disposal
For large quantities of this compound waste, or if your institution's policy prohibits in-lab neutralization, the following steps should be taken:
-
Containerization: Store the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound Waste"), the approximate concentration, and any known hazards.
-
Segregation: Store the waste container separately from incompatible materials, such as bases and oxidizing agents.
-
Contact EHS: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these detailed procedures and adhering to all institutional and regulatory guidelines, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory and a healthier environment. Always prioritize safety and consult your EHS department if you have any doubts or questions.
References
Personal protective equipment for handling 10-Propoxydecanoic acid
Essential Safety and Handling Guide for 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar carboxylic acids, such as decanoic acid, and general best practices for chemical safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[3] Inspect gloves for integrity before each use. | To prevent skin contact, which may cause irritation.[1][2] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[4] A face shield worn over safety goggles is required when there is a risk of splashing.[3][4] | To protect against serious eye irritation or damage from splashes.[1][2] |
| Skin and Body Protection | A lab coat is the minimum requirement.[4] An impervious apron should be worn when handling larger quantities (>10 mL).[4] Closed-toe shoes are mandatory. | To protect skin from potential irritation and contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a respirator may be necessary.[3] | To prevent irritation of the respiratory tract. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Operational Plan:
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When transferring, use appropriate tools (e.g., spatulas, pipettes) to avoid spills.
-
Always add acid to water, not the reverse, if dilution is necessary.[4]
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Spill and Waste Disposal Plan
Prompt and proper cleanup of spills and disposal of waste are critical to maintaining a safe laboratory environment.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Neutralize (if applicable): For acidic spills, a neutralizing agent can be used.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated waste container.[4]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
Emergency Procedures
Table 2: Emergency Response Protocol
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
